3-Amino-6-chloropicolinamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-amino-6-chloropyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O/c7-4-2-1-3(8)5(10-4)6(9)11/h1-2H,8H2,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGGQDDSXBIALBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1N)C(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70444290 | |
| Record name | 3-amino-6-chloropicolinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70444290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175358-01-7 | |
| Record name | 3-amino-6-chloropicolinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70444290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-amino-6-chloropyridine-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Amino-6-chloropicolinamide chemical and physical properties
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical and physical properties of 3-Amino-6-chloropicolinamide, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] This guide includes structured data tables for easy reference, details on its applications, and a conceptual workflow for its use in synthetic chemistry.
Core Chemical and Physical Properties
This compound is a heterocyclic organic compound featuring a pyridine backbone substituted with amino, chloro, and carboxamide functional groups.[2] These functional groups make it a versatile building block for creating more complex molecules with specific biological activities.[1]
The following table summarizes the key identifiers and molecular information for this compound.
| Property | Value | Reference |
| IUPAC Name | 3-amino-6-chloropyridine-2-carboxamide | [3] |
| Synonyms | 3-Amino-6-chloropyridine-2-carboxamide, 6-Chloro-3-aminopyridine-2-carboxamide | [3][4] |
| CAS Number | 175358-01-7 | [1][2][3][4][5] |
| Molecular Formula | C₆H₆ClN₃O | [1][2][3][4] |
| Molecular Weight | 171.58 g/mol | [1][3][4] |
| Canonical SMILES | C1(=C(C(=O)N)N=C(C=C1)Cl)N | [4] |
| InChI Key | ZGGQDDSXBIALBC-UHFFFAOYSA-N | [3][4] |
| MDL Number | MFCD09750671 | [1][3] |
This table outlines the key physical and chemical properties of the compound. The data is based on predicted and experimental values from various sources.
| Property | Value | Reference |
| Appearance | Off-white to yellow solid powder | [2][4] |
| Boiling Point | 349.3 °C at 760 mmHg (Predicted) | [1][4][6] |
| Density | 1.484 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa (Acidity) | 14.26 ± 0.50 (Predicted) | [4] |
| Purity | Typically ≥98% | [2][5] |
Applications and Use in Synthesis
This compound is primarily utilized as a versatile intermediate in organic synthesis.[1] Its structure is particularly valuable in the following areas:
-
Agrochemicals: It serves as a precursor for developing new herbicides and plant growth regulators.[1] The specific arrangement of its functional groups allows for the creation of compounds that target weed control pathways.[1]
-
Pharmaceuticals: In medicinal chemistry, it is a building block for designing bioactive molecules, including potential kinase inhibitors.[1] The amino and amide groups provide reactive sites for diverse chemical modifications, facilitating the development of novel active pharmaceutical ingredients (APIs).[1]
The logical workflow for utilizing this compound in research and development is illustrated below.
Caption: Synthetic workflow using this compound.
Experimental Protocols
While specific, detailed experimental protocols for the synthesis of this compound are proprietary or found within patent literature, a general synthetic approach can be inferred from related chemical syntheses. The synthesis of picolinamide derivatives often involves multi-step reactions starting from simpler pyridine compounds.
A generalized, conceptual protocol for a reaction using this compound as a starting material is provided below. This is an illustrative example of a coupling reaction.
Conceptual Protocol: N-Arylation of this compound
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound (1 equivalent), an aryl halide (e.g., aryl bromide, 1.1 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 0.05 equivalents), and a suitable ligand (e.g., Xantphos, 0.1 equivalents).
-
Solvent and Base: Add a dry, aprotic solvent such as dioxane or toluene. Add a base, for example, cesium carbonate (Cs₂CO₃, 2 equivalents).
-
Reaction Conditions: Heat the mixture to a temperature between 80-110 °C. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the desired N-arylated picolinamide derivative.
The workflow for this type of experimental process is visualized in the diagram below.
Caption: General experimental workflow for a coupling reaction.
Safety and Handling
Based on GHS hazard statements, this compound should be handled with care.
-
Hazards: It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3]
-
Storage: Store in a cool (2-8°C), dry place under an inert gas, and protect from light.[1][4][6]
Always consult the specific Material Safety Data Sheet (MSDS) provided by the supplier before handling this chemical.[1] Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood.
References
- 1. This compound [myskinrecipes.com]
- 2. indiamart.com [indiamart.com]
- 3. 3-Amino-6-chloropyridine-2-carboxamide | C6H6ClN3O | CID 10749704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 175358-01-7 [m.chemicalbook.com]
- 5. 175358-01-7 Cas No. | 3-Amino-6-chloropyridine-2-carboxamide | Apollo [store.apolloscientific.co.uk]
- 6. This compound [myskinrecipes.com]
An In-depth Technical Guide to the Mechanism of Action of 3-Amino-6-chloropicolinamide (Aminocyclopyrachlor)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Amino-6-chloropicolinamide, more commonly known as aminocyclopyrachlor, is a synthetic herbicide belonging to the pyrimidine carboxylic acid chemical class. It functions as a synthetic auxin, mimicking the endogenous plant hormone indole-3-acetic acid (IAA). This guide provides a comprehensive technical overview of its core mechanism of action, focusing on its interaction with cellular targets, the subsequent signaling cascade, and methods for its evaluation. Aminocyclopyrachlor is readily absorbed by plant foliage and roots, translocating systemically to meristematic tissues where it exerts its effects. By binding to the TIR1/AFB family of auxin co-receptors, it hijacks the plant's natural growth regulation machinery, leading to the degradation of Aux/IAA transcriptional repressors. This initiates a cascade of unregulated gene expression, resulting in epinasty, stem twisting, leaf cupping, and ultimately, plant death. This document details the molecular interactions, quantitative binding data of analogous compounds, and key experimental protocols relevant to the study of aminocyclopyrachlor.
Core Mechanism of Action: Synthetic Auxin Mimicry
Aminocyclopyrachlor's herbicidal activity stems from its ability to function as a persistent and potent mimic of the natural plant hormone auxin.[1] Unlike natural auxins, which are tightly regulated by metabolic processes, aminocyclopyrachlor is more resistant to degradation, leading to a sustained and overwhelming auxinic signal. This disrupts the hormonal balance crucial for coordinated plant growth and development.[2]
The primary cellular targets of aminocyclopyrachlor are the Transport Inhibitor Response 1 (TIR1) and Auxin Signaling F-box (AFB) proteins , which are components of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[3] In the presence of an auxin or a synthetic mimic like aminocyclopyrachlor, these F-box proteins bind to both the herbicide and a member of the Auxin/Indole-3-Acetic Acid (Aux/IAA) family of transcriptional repressors .[3] This binding event acts as a molecular "glue," leading to the polyubiquitination of the Aux/IAA protein and its subsequent degradation by the 26S proteasome.[3]
The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs) , which are transcription factors that bind to auxin response elements (AuxREs) in the promoters of auxin-responsive genes. The subsequent transcription and translation of these genes lead to the characteristic symptoms of auxin herbicide phytotoxicity, including uncontrolled cell division and elongation.[4]
Receptor Selectivity
Research on various synthetic auxins has revealed a degree of selectivity for different members of the TIR1/AFB receptor family. While direct quantitative binding data for aminocyclopyrachlor is not widely published, studies on structurally and functionally similar pyridine-carboxylate herbicides, such as picloram and aminopyralid, provide significant insights. These compounds, along with aminocyclopyrachlor, exhibit a pronounced binding preference for the AFB5 co-receptor over TIR1 and AFB2 in Arabidopsis thaliana.[3] This selectivity for specific receptor clades may contribute to the differential herbicidal activity observed across various plant species.
Quantitative Data: Binding Affinities and Biological Activity
Precise quantitative data on the binding affinity of aminocyclopyrachlor to specific TIR1/AFB receptors is limited in publicly available literature. However, the binding characteristics are known to be very similar to those of picloram. The following table summarizes the equilibrium dissociation constants (Kd) for picloram and the natural auxin IAA with three representative Arabidopsis TIR1/AFB receptors, as determined by Surface Plasmon Resonance (SPR). A lower Kd value indicates a higher binding affinity.
| Compound | Receptor | Kd (µM) |
| Picloram | TIR1 | >100 |
| AFB2 | 18.2 | |
| AFB5 | 1.3 | |
| Indole-3-acetic acid (IAA) | TIR1 | 0.13 |
| AFB2 | 0.54 | |
| AFB5 | 0.52 | |
| Data sourced from "The differential binding and biological efficacy of auxin herbicides" and "The Selective Affinity of Picloram for Auxin Receptor AFB5: A Comparative Guide".[1][3] It is important to note that this data is for picloram and serves as a proxy for aminocyclopyrachlor due to their similar binding patterns. |
In terms of biological activity, aminocyclopyrachlor is highly active at low use rates, typically ranging from 0.5 to 4 ounces of active ingredient per acre for effective weed control.[2] Studies on non-auxin tolerant soybeans have shown that aminocyclopyrachlor at a rate of 0.01X of the standard labeled rate (0.12 kg ae ha-1) can reduce soybean yields by 16%.[5]
Experimental Protocols
In Vitro Auxin Receptor Binding Assay using Surface Plasmon Resonance (SPR)
This protocol outlines a method to quantitatively measure the binding of aminocyclopyrachlor to purified TIR1/AFB receptors.
Objective: To determine the equilibrium dissociation constant (Kd) of aminocyclopyrachlor for specific TIR1/AFB-Aux/IAA co-receptor complexes.
Materials:
-
Biacore SPR instrument (or equivalent)
-
Streptavidin-coated sensor chips
-
Purified, recombinant TIR1/AFB proteins (e.g., AtTIR1, AtAFB5) complexed with ASK1.
-
N-terminally biotinylated synthetic peptide corresponding to the degron domain of an Aux/IAA protein (e.g., IAA7).
-
Aminocyclopyrachlor solutions of varying concentrations.
-
Running buffer (e.g., HBS-EP+).
Methodology:
-
Protein Expression and Purification: Express and purify recombinant TIR1/AFB-ASK1 complexes from a suitable expression system (e.g., insect cells).
-
Chip Preparation: Immobilize the biotinylated Aux/IAA degron peptide onto the surface of a streptavidin-coated sensor chip.
-
Binding Analysis:
-
Prepare a series of dilutions of aminocyclopyrachlor in running buffer.
-
In separate vials, mix each aminocyclopyrachlor dilution with a constant concentration of the purified TIR1/AFB-ASK1 protein complex.
-
Inject the protein-herbicide mixtures sequentially over the sensor chip surface, starting with the lowest concentration. The association of the co-receptor complex with the immobilized peptide is measured in real-time as a change in resonance units (RU).
-
Between each injection, flow running buffer over the chip to measure the dissociation of the complex.
-
Regenerate the sensor surface if necessary, according to the manufacturer's instructions.
-
-
Data Analysis:
-
Subtract the response from a reference flow cell to correct for bulk refractive index changes.
-
Plot the steady-state or maximum RU values against the concentration of aminocyclopyrachlor.
-
Fit the resulting binding isotherm to a suitable model (e.g., 1:1 Langmuir binding) to calculate the equilibrium dissociation constant (Kd).[1]
-
Root Growth Inhibition Bioassay
This protocol describes a whole-plant bioassay to quantify the biological efficacy of aminocyclopyrachlor.
Objective: To determine the concentration of aminocyclopyrachlor that causes a 50% reduction in root growth (GR50) in a model plant species like Arabidopsis thaliana.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0 ecotype).
-
Sterile petri plates with solid growth medium (e.g., Murashige and Skoog).
-
Aminocyclopyrachlor stock solution.
-
Growth chamber with controlled light and temperature.
-
Image analysis software.
Methodology:
-
Media Preparation: Prepare growth media containing a range of aminocyclopyrachlor concentrations. Include a solvent control (no herbicide).
-
Seed Sterilization and Plating: Surface-sterilize Arabidopsis seeds and place them on the prepared plates.
-
Vernalization and Germination: Cold-treat the plates (vernalization) to synchronize germination, then transfer them to a growth chamber with a defined light/dark cycle and temperature.
-
Growth and Measurement: Allow the seedlings to grow for a specified period (e.g., 7-10 days).
-
Data Collection: Capture high-resolution images of the plates. Use image analysis software to measure the primary root length of each seedling.
-
Data Analysis:
-
Calculate the average root length for each aminocyclopyrachlor concentration.
-
Normalize the data as a percentage of the average root length of the control group.
-
Plot the percentage of root growth inhibition against the logarithm of the aminocyclopyrachlor concentration.
-
Fit the data to a dose-response curve (e.g., a four-parameter log-logistic model) to determine the GR50 value.
-
Visualizations
Signaling Pathway
Caption: Auxin signaling pathway initiated by Aminocyclopyrachlor.
Experimental Workflow
Caption: Workflow for Surface Plasmon Resonance (SPR) binding assay.
References
An In-depth Technical Guide to the Spectroscopic Data Analysis of 3-Amino-6-chloropicolinamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic properties of 3-Amino-6-chloropicolinamide, a key intermediate in the synthesis of novel agrochemicals and pharmaceutical agents.[1][2] This document outlines the predicted and expected data from core spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). Detailed experimental protocols for acquiring this data are provided to ensure reproducibility. The information herein serves as a foundational resource for the unambiguous identification, characterization, and quality control of this compound in a research and development setting.
Chemical Structure and Properties
-
IUPAC Name: 3-amino-6-chloropyridine-2-carboxamide[3]
-
Synonyms: 3-Amino-6-chloropyridine-2-carboxamide[3]
-
CAS Number: 175358-01-7[1]
-
Molecular Formula: C₆H₆ClN₃O[1]
-
Molecular Weight: 171.58 g/mol [1]
-
Exact Mass: 171.0199395 Da[3]
Spectroscopic Data Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the structural elucidation of this compound. The predicted chemical shifts for ¹H and ¹³C NMR are presented below.
Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ) [ppm] | Multiplicity | Integration | Coupling Constant (J) [Hz] |
| H-4 | 7.20 - 7.40 | Doublet | 1H | ~8.0 |
| H-5 | 6.80 - 7.00 | Doublet | 1H | ~8.0 |
| -NH₂ (Amine) | 5.50 - 6.50 | Broad Singlet | 2H | - |
| -CONH₂ (Amide) | 7.50 - 8.50 | Two Broad Singlets | 2H | - |
Note: Chemical shifts are predictions and may vary based on solvent and concentration. The amide protons may appear as two distinct signals due to restricted rotation around the C-N bond.
Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ) [ppm] |
| C=O (Amide Carbonyl) | 165.0 - 170.0 |
| C-2 (Pyridine) | 150.0 - 155.0 |
| C-6 (Pyridine) | 145.0 - 150.0 |
| C-3 (Pyridine) | 140.0 - 145.0 |
| C-4 (Pyridine) | 120.0 - 125.0 |
| C-5 (Pyridine) | 110.0 - 115.0 |
Note: A general ¹³C NMR chemical shift table suggests these ranges for substituted pyridine and amide carbons.[4]
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its primary functional groups.
Table 3: Predicted FT-IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| N-H Stretch (Amine & Amide) | 3200 - 3500 | Strong, Broad | Asymmetric and Symmetric Stretching |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Stretching |
| C=O Stretch (Amide I) | 1650 - 1680 | Strong | Stretching |
| N-H Bend (Amine/Amide II) | 1580 - 1650 | Medium-Strong | Bending (Scissoring) |
| C=C/C=N Stretch (Pyridine Ring) | 1400 - 1600 | Medium-Strong | Ring Stretching |
| C-N Stretch | 1200 - 1350 | Medium | Stretching |
| C-Cl Stretch | 600 - 800 | Medium-Strong | Stretching |
Note: The broadness of the N-H stretching bands is indicative of hydrogen bonding. The amide I and II bands are characteristic of amide functional groups.[5][6]
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound, dissolved in a polar solvent like ethanol or methanol, is expected to show absorption maxima characteristic of substituted pyridine rings.
Table 4: Predicted UV-Vis Absorption Maxima (in Ethanol)
| Electronic Transition | Predicted λmax (nm) | Molar Absorptivity (ε) |
| π → π | ~230 - 250 | High |
| n → π | ~280 - 320 | Low to Medium |
Note: The position and intensity of these bands can be influenced by solvent polarity and pH. The n → π transition is associated with the non-bonding electrons on the nitrogen and oxygen atoms.*[7][8][9]
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern of the molecule.
Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| Ion | Predicted m/z | Interpretation |
| [M]⁺ | 171 | Molecular ion containing ³⁵Cl |
| [M+2]⁺ | 173 | Molecular ion containing ³⁷Cl (approx. 1/3 intensity of [M]⁺) |
| [M-17]⁺ | 154 | Loss of NH₃ |
| [M-43]⁺ | 128 | Loss of CONH₂ |
| [M-Cl]⁺ | 136 | Loss of Cl |
Note: The presence of a chlorine atom is readily identified by the characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1.[10][11]
Experimental Protocols
The following sections detail the methodologies for acquiring the spectroscopic data for this compound.
NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
¹H NMR Acquisition (400 MHz Spectrometer):
-
Use a standard single-pulse sequence.
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Set the relaxation delay to 1-2 seconds.
-
-
¹³C NMR Acquisition (100 MHz Spectrometer):
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to encompass all expected carbon signals (e.g., 0-180 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
A longer relaxation delay may be necessary for quaternary carbons.
-
FT-IR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal, ensuring complete coverage.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Set the resolution to 4 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio. The background spectrum will be automatically subtracted.[12]
-
UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration in a UV-grade solvent (e.g., ethanol or methanol).
-
Perform serial dilutions to obtain a solution with an absorbance in the optimal range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the pure solvent to be used as a blank and record the baseline.
-
Fill a matched quartz cuvette with the sample solution.
-
Scan the sample over a wavelength range of approximately 200-400 nm.
-
Mass Spectrometry
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile solvent such as methanol or acetonitrile (approximately 1 µg/mL).
-
-
Data Acquisition (Electron Ionization - EI):
-
Introduce the sample into the ion source via direct infusion or through a gas chromatograph.
-
Use a standard electron energy of 70 eV for ionization.
-
Scan the mass analyzer over a mass-to-charge (m/z) range that includes the expected molecular ion (e.g., m/z 50-250).
-
Analyze the resulting mass spectrum for the molecular ion peak, the isotopic pattern of chlorine, and the characteristic fragmentation pattern.[13]
-
Mandatory Visualizations
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
Conclusion
This technical guide provides a detailed framework for the spectroscopic analysis of this compound. The predicted spectral data, presented in tabular format, and the comprehensive experimental protocols offer a valuable resource for researchers in the fields of medicinal chemistry, agrochemical synthesis, and drug development. Adherence to these methodologies will facilitate the accurate identification and characterization of this important chemical intermediate, ensuring the integrity and reproducibility of research outcomes.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound [myskinrecipes.com]
- 3. 3-Amino-6-chloropyridine-2-carboxamide | C6H6ClN3O | CID 10749704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC [pmc.ncbi.nlm.nih.gov]
- 7. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
- 9. ikm.org.my [ikm.org.my]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Mass Spectrometry [www2.chemistry.msu.edu]
- 12. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Solubility profile of 3-Amino-6-chloropicolinamide in various solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility profile of 3-Amino-6-chloropicolinamide. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines a theoretical solubility profile based on the compound's molecular structure and furnishes detailed, standardized experimental protocols for its empirical determination. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary framework and methodologies to ascertain the solubility of this compound in various solvents, a critical parameter for formulation development, process chemistry, and analytical method design.
Introduction
This compound is a substituted pyridine derivative with potential applications in the pharmaceutical and agrochemical industries. Its chemical structure, featuring an amino group, a chloro substituent, and a picolinamide moiety, suggests a compound with a moderate to low solubility in non-polar organic solvents and potentially higher solubility in polar protic and aprotic solvents. An understanding of its solubility is crucial for predicting its behavior in various chemical and biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile in drug development.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its solubility characteristics.
| Property | Value | Source |
| IUPAC Name | 3-amino-6-chloropyridine-2-carboxamide | [1] |
| Synonyms | This compound, 6-Chloro-3-aminopyridine-2-carboxamide | [1] |
| CAS Number | 175358-01-7 | [1] |
| Molecular Formula | C₆H₆ClN₃O | [1] |
| Molecular Weight | 171.58 g/mol | [1] |
| Appearance | Predicted to be a solid at room temperature |
Theoretical Solubility Profile
The solubility of a compound is primarily governed by its polarity and its ability to form intermolecular interactions with the solvent. The principle of "like dissolves like" is a fundamental concept in predicting solubility.
-
Polarity: The presence of the amino (-NH₂) and amide (-CONH₂) groups, along with the nitrogen atom in the pyridine ring, introduces significant polarity and hydrogen bonding capabilities to the molecule. The chlorine atom also contributes to the molecule's dipole moment.
-
Hydrogen Bonding: this compound can act as both a hydrogen bond donor (from the amino and amide N-H bonds) and a hydrogen bond acceptor (at the nitrogen of the pyridine ring, the carbonyl oxygen, and the nitrogen atoms).
-
Aqueous Solubility: The presence of multiple hydrogen bonding sites suggests that this compound will exhibit some degree of aqueous solubility. However, the presence of the chlorinated pyridine ring, which is somewhat hydrophobic, may limit its solubility in water.
-
Organic Solvent Solubility:
-
Polar Protic Solvents (e.g., methanol, ethanol): These solvents can engage in hydrogen bonding with this compound, likely leading to good solubility.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents can act as hydrogen bond acceptors and have high dielectric constants, which should facilitate the dissolution of the polar this compound.
-
Non-Polar Solvents (e.g., hexane, toluene): Due to the significant polarity of the molecule, it is expected to have very low solubility in non-polar solvents.
-
Based on this analysis, a qualitative prediction of solubility is presented in Table 2.
| Solvent Class | Example Solvents | Predicted Solubility |
| Polar Protic | Water, Methanol, Ethanol | Moderate to High |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High |
| Low-Polarity | Ethyl Acetate, Dichloromethane | Low to Moderate |
| Non-Polar | Hexane, Toluene | Very Low |
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data, standardized experimental methods are necessary. The following protocols describe common and reliable techniques for determining the solubility of a solid compound in various solvents.
This is the most common and straightforward method for determining equilibrium solubility.
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Thermostatically controlled shaker or incubator
-
Vials with screw caps
-
Analytical balance
-
Filtration device (e.g., syringe filters with a pore size of 0.45 µm)
-
Quantification instrument (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the solid to settle.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
-
Immediately filter the supernatant using a syringe filter into a clean vial.
-
-
Quantification:
-
Quantify the concentration of this compound in the filtered solution using a validated analytical method (e.g., HPLC-UV). This involves creating a calibration curve with standard solutions of known concentrations.
-
The following diagram illustrates the experimental workflow for the equilibrium solubility method.
Caption: Workflow for the Equilibrium Solubility Method.
This method is simpler but generally less accurate than instrumental methods. It is suitable for non-volatile solutes and when an analytical standard is not available.
Objective: To determine the mass of dissolved solute in a known mass or volume of solvent.
Materials:
-
Same as the Equilibrium Solubility Method, excluding the quantification instrument.
-
Vacuum oven or desiccator.
Procedure:
-
Preparation and Equilibration: Follow steps 1 and 2 from the Equilibrium Solubility Method.
-
Sample Collection and Weighing:
-
Filter a known volume of the saturated solution into a pre-weighed, dry container.
-
Accurately weigh the container with the solution to determine the mass of the solution.
-
-
Solvent Evaporation:
-
Evaporate the solvent completely under controlled conditions (e.g., in a vacuum oven at a temperature below the decomposition point of the compound).
-
-
Final Weighing:
-
Once the solvent is removed, cool the container in a desiccator and weigh it again. The difference between this mass and the initial mass of the empty container is the mass of the dissolved solute.
-
The logical relationship for the gravimetric method is depicted below.
Caption: Logical Flow of the Gravimetric Solubility Determination.
Data Presentation
Quantitative solubility data obtained from the experimental protocols should be summarized in a clear and structured format for easy comparison. Table 3 provides a template for presenting such data.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method Used |
| Water | 25 | Equilibrium | ||
| Methanol | 25 | Equilibrium | ||
| Ethanol | 25 | Equilibrium | ||
| Acetonitrile | 25 | Equilibrium | ||
| DMSO | 25 | Equilibrium | ||
| Toluene | 25 | Equilibrium | ||
| Hexane | 25 | Equilibrium |
Signaling Pathways and Experimental Workflows
As of the date of this guide, there is no specific information in the public domain detailing the involvement of this compound in any particular signaling pathways. For drug development professionals, should this compound be investigated as a potential therapeutic agent, a general workflow for target identification and validation would be a logical next step.
The following diagram illustrates a generalized workflow for investigating the mechanism of action of a novel compound.
References
The Pharmacokinetic Profile of 3-Amino-6-chloropicolinamide Derivatives: A Technical Overview for Drug Development Professionals
An In-Depth Guide for Researchers and Scientists in Drug Discovery
The 3-amino-6-chloropicolinamide scaffold is a privileged structure in modern medicinal chemistry, serving as a core component in a variety of biologically active agents, from herbicides to potential therapeutics. Understanding the pharmacokinetic properties—absorption, distribution, metabolism, and excretion (ADME)—of derivatives built upon this scaffold is paramount for their successful development. This technical guide provides a comprehensive overview of the available pharmacokinetic data, experimental methodologies, and metabolic pathways associated with this chemical class, with a particular focus on CNS-active compounds.
Quantitative Pharmacokinetic Parameters: A Case Study of VU0477886
While comprehensive pharmacokinetic data across a wide range of this compound derivatives is not extensively available in the public domain, a notable example is VU0477886 , a positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 4 (mGlu4).[1] The optimization of this compound provides valuable insights into the druggability of this chemical series.
Table 1: In Vitro and In Vivo Pharmacokinetic Properties of VU0477886 [1]
| Parameter | Value | Species |
| In Vitro | ||
| EC₅₀ (mGlu4 PAM activity) | 95 nM | |
| % Glu Max | 89% | |
| In Vivo (DMPK) | ||
| Brain:Plasma Kp | 1.3 | Rat |
| Clearance (CLp) | 4.0 mL/min/kg | Rat |
| Half-life (t₁⸝₂) | 3.7 h | Rat |
This data indicates that VU0477886 possesses favorable drug-like properties, including potent in vitro activity and, critically, the ability to penetrate the central nervous system (CNS), as evidenced by a brain-to-plasma ratio greater than one.[1] The clearance and half-life in rats suggest a reasonable duration of action for in vivo studies.
Broader Context: Pharmacokinetics of Related Pyridinecarboxamides
Insights into the pharmacokinetic profiles of this compound derivatives can also be gleaned from studies on structurally related pyridinecarboxamides. For instance, a series of pyridine-2-carboxamide analogues developed as HPK1 inhibitors for cancer immunotherapy demonstrated good oral bioavailability across multiple species, with F% ranging from 35% to 63%.[2] This suggests that the pyridinecarboxamide core is amenable to achieving systemic exposure after oral administration.
Furthermore, preclinical studies on HOE 077, a [2-carbamoyl-14C]-labeled pyridine derivative, in rats and dogs revealed rapid and complete oral absorption.[3] The compound was extensively metabolized, with the parent compound being the major component in plasma shortly after dosing, followed by the appearance of over ten metabolites in the urine.[3] The primary routes of excretion were urinary (75% of the dose), and elimination was almost complete within 48 hours.[3] These findings highlight the importance of understanding the metabolic fate of such compounds.
Experimental Methodologies for Pharmacokinetic Profiling
The determination of the pharmacokinetic parameters for compounds like VU0477886 and other pyridinecarboxamide derivatives involves a suite of standardized in vitro and in vivo assays.
In Vitro ADME Assays
A common workflow for in vitro ADME assessment is crucial for early-stage drug discovery to predict the in vivo behavior of novel chemical entities.
Caption: General workflow for in vitro ADME profiling.
In Vivo Pharmacokinetic Studies
Animal models are essential for determining the in vivo pharmacokinetic profile of a drug candidate. A typical experimental design is outlined below.
References
- 1. Discovery of 3-aminopicolinamides as metabotropic glutamate receptor subtype 4 (mGlu4) positive allosteric modulator warheads engendering CNS exposure and in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and metabolism of HOE 077. Preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 3-Amino-6-chloropicolinamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-amino-6-chloropicolinamide and its derivatives. This scaffold is a key building block in medicinal chemistry, with derivatives showing promise as kinase inhibitors and antimycobacterial agents. This document details the core synthetic pathways, experimental protocols for key reactions, and quantitative data for a range of derivatives.
Core Synthetic Strategy
The synthesis of this compound derivatives generally follows a multi-step pathway, beginning with the functionalization of a pyridine ring, followed by the introduction of the amide and amino groups, and culminating in diversification through cross-coupling reactions. The key intermediate is this compound, which is then further modified.
The overall synthetic approach can be visualized as follows:
Experimental Protocols
Detailed methodologies for the key transformations are provided below. These protocols are based on established literature procedures and offer a starting point for laboratory synthesis.
Synthesis of 2,6-Dichloro-3-nitropyridine
This initial step introduces the nitro group, which will later be reduced to the key amino functionality.
Reaction: 2,6-Dichloropyridine is nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2,6-dichloropyridine (1.0 eq).
-
Cool the flask in an ice bath and slowly add concentrated sulfuric acid.
-
To this stirred solution, add concentrated nitric acid (3.0 eq) dropwise, maintaining the temperature below 50°C.
-
After the addition is complete, heat the reaction mixture to 100-105°C for 5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it into ice water.
-
The resulting precipitate is collected by filtration, washed with water until neutral, and dried to afford 2,6-dichloro-3-nitropyridine.
Quantitative Data:
Synthesis of 6-Chloro-3-nitropicolinamide (via Ammonolysis)
This step introduces the picolinamide moiety at the 2-position.
Reaction: 2,6-Dichloro-3-nitropyridine undergoes ammonolysis to replace the chlorine atom at the 2-position with an amino group, which is then converted to the picolinamide.
Procedure:
-
Dissolve 2,6-dichloro-3-nitropyridine (1.0 eq) in a suitable solvent such as methanol.
-
Add an aqueous solution of ammonia (e.g., 25% aqueous ammonia, 1.4 eq).
-
Heat the reaction mixture to 35-40°C for 2 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to 20°C. The product, 2-amino-6-chloro-3-nitropyridine, will precipitate.
-
Filter the solid, wash with cold methanol, and dry.
-
The resulting 2-amino-6-chloro-3-nitropyridine can then be converted to 6-chloro-3-nitropicolinamide through standard amide formation reactions (e.g., hydrolysis of a nitrile intermediate, not detailed here).
Synthesis of this compound
This is the key reduction step to form the core intermediate.
Reaction: The nitro group of 6-chloro-3-nitropicolinamide is reduced to an amine. A common method is catalytic hydrogenation.
Procedure:
-
To a solution of 6-chloro-3-nitropicolinamide (1.0 eq) in methanol, add a catalytic amount of Raney Nickel.
-
Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).
-
Stir the reaction at 45°C for 8 hours.[2]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield this compound.
Derivatization via Suzuki-Miyaura Coupling
This reaction is used to introduce aryl or heteroaryl substituents at the 6-position of the picolinamide core.
Reaction: this compound is coupled with a boronic acid in the presence of a palladium catalyst and a base.
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a palladium catalyst, such as Pd(II)Cl₂(dppf) (0.05 eq), and a suitable solvent system (e.g., a mixture of ethanol and toluene).[2]
-
Heat the reaction mixture to 90°C and stir until the starting material is consumed (monitor by TLC).[2]
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl-3-aminopicolinamide derivative.
Derivatization via Buchwald-Hartwig Amination
This method is employed to introduce various amine-based substituents at the 6-position.
Reaction: this compound is reacted with a primary or secondary amine in the presence of a palladium catalyst, a suitable ligand, and a base.
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq), a phosphine ligand (e.g., Xantphos, 0.02-0.10 eq), and a strong base (e.g., sodium tert-butoxide, 1.4 eq) to a reaction vessel.
-
Add a dry, degassed solvent such as toluene or dioxane.
-
Seal the vessel and heat the reaction mixture to 80-110°C.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the 6-amino-substituted picolinamide derivative.
Quantitative Data of Synthesized Derivatives
The following table summarizes the yields of various 3-amino-6-substituted-picolinamide derivatives prepared via Suzuki-Miyaura coupling.
| Entry | R Group | Yield (%) | Method |
| 1 | Phenyl | 85 | Suzuki |
| 2 | 4-Methylphenyl | 82 | Suzuki |
| 3 | 4-Methoxyphenyl | 88 | Suzuki |
| 4 | 3-Thienyl | 75 | Suzuki |
| 5 | 2-Naphthyl | 78 | Suzuki |
| 6 | 4-Fluorophenyl | 80 | Suzuki |
Biological Activity and Signaling Pathways
Derivatives of this compound have shown potential as inhibitors of various enzymes, including those in bacterial cell wall synthesis and key human kinases involved in cancer progression.
Inhibition of MurB Enzyme
Several picolinamide derivatives have been investigated as inhibitors of the MurB enzyme, which is essential for peptidoglycan biosynthesis in bacteria like Mycobacterium tuberculosis.[3] Inhibition of this pathway disrupts the formation of the bacterial cell wall, leading to cell death.[3]
Inhibition of the PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[4][5][6] Its dysregulation is a hallmark of many cancers, making it a prime target for drug development.[4] Certain substituted aminopyridine derivatives have been identified as inhibitors of kinases within this pathway, such as PI3K and mTOR.[7]
Inhibition of the GSK-3 Signaling Pathway
Glycogen synthase kinase-3 (GSK-3) is a serine/threonine kinase involved in a multitude of cellular processes, including metabolism, proliferation, and apoptosis.[8] GSK-3 is a key component of the Wnt signaling pathway and is also regulated by the PI3K/AKT pathway.[9][10] Small molecule inhibitors of GSK-3, including some aminopyridine derivatives, are being investigated for the treatment of various diseases, including neurodegenerative disorders and cancer.[11][12]
Conclusion
The this compound scaffold provides a versatile platform for the development of novel therapeutic agents. The synthetic routes described in this guide, particularly the use of modern cross-coupling reactions, allow for the creation of a diverse library of derivatives. The demonstrated biological activity of these compounds against key enzymes in both infectious diseases and cancer highlights the potential of this chemical class in drug discovery and development. Further exploration of the structure-activity relationships of these derivatives will be crucial for the optimization of their potency, selectivity, and pharmacokinetic properties.
References
- 1. CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine - Google Patents [patents.google.com]
- 2. Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening and molecular dynamics simulation of compounds inhibiting MurB enzyme of drug-resistant Mycobacterium tuberculosis: An in-silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Important Roles of PI3K/AKT Signaling Pathway and Relevant Inhibitors in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. GSK-3 modulates cellular responses to a broad spectrum of kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lithium and Therapeutic Targeting of GSK-3 | MDPI [mdpi.com]
Picolinamide Compounds: A Comprehensive Review of Their Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picolinamide, a derivative of picolinic acid, has emerged as a versatile and privileged scaffold in medicinal chemistry.[1] Its unique structural features, including the presence of a pyridine ring and an amide group, allow for diverse chemical modifications, leading to a broad spectrum of biological activities.[1] This technical guide provides an in-depth review of the current state of picolinamide-based drug discovery, focusing on their synthesis, mechanisms of action, and therapeutic applications across various disease areas. The ability of the picolinamide core to be readily modified has enabled the optimization of potency, selectivity, and pharmacokinetic profiles, making it a highly attractive starting point for the development of novel therapeutics.[1]
Synthesis of Picolinamide Derivatives
The synthesis of picolinamide derivatives typically involves the coupling of a substituted picolinic acid with a desired amine.[1] A variety of coupling reagents and reaction conditions can be employed, depending on the specific substrates and desired final product.
General Experimental Protocol for Picolinamide Synthesis
A common method for the synthesis of picolinamide derivatives involves the use of coupling agents like dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBT).[2]
Materials:
-
Substituted picolinic acid
-
Desired amine (e.g., aminophenol)
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBT)
-
Toluene
-
N,N-dimethylformamide (DMF) (catalytic amount)
-
Thionyl chloride (SOCl₂)
-
Anhydrous tetrahydrofuran (THF)
-
Triethylamine (Et₃N)
-
Anhydrous diethyl ether
Procedure:
-
Activation of Picolinic Acid: To a stirred mixture of the picolinic acid (1 equivalent) and a catalytic amount of DMF, carefully add thionyl chloride (excess). Allow the reaction to proceed at room temperature until gas evolution ceases. Remove excess thionyl chloride under reduced pressure. Add anhydrous diethyl ether to precipitate the picolinoyl chloride hydrochloride. Filter the crude product, wash with diethyl ether, and dry under vacuum.[3]
-
Amide Coupling: Dissolve the activated picolinic acid (or picolinoyl chloride hydrochloride) in a suitable solvent such as toluene or anhydrous THF.[2][3] Add the desired amine (1 equivalent) and HOBT (1.1 equivalents). Cool the reaction mixture to 0°C and add DCC (1.1 equivalents) portion-wise. Allow the reaction to warm to room temperature and stir for 12-24 hours.[2]
-
Work-up and Purification: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Concentrate the filtrate in vacuo. The crude product can be purified by recrystallization or column chromatography on silica gel.[3]
Another synthetic approach involves the use of oxalyl chloride and triethylamine (TEA) in dichloromethane for the coupling of benzamide or picolinamide with various amines. For picolinamide derivatives specifically, the use of DCC and HOBT as catalysts is often preferred.[4]
Therapeutic Applications of Picolinamide Compounds
Picolinamide derivatives have demonstrated significant potential in a wide range of therapeutic areas, including as antibacterial, antifungal, and enzyme-inhibiting agents.
Antibacterial Activity
A significant area of research for picolinamide compounds is in the development of novel antibacterial agents, particularly those with selective activity against specific pathogens to minimize disruption of the normal gut microbiota.[5][6]
Clostridioides difficile is a major cause of antibiotic-associated diarrhea and a significant healthcare threat.[1][7] Picolinamide derivatives have been identified as potent and selective inhibitors of C. difficile.[6][8][9] By repositioning a nitrogen atom from an isonicotinamide scaffold to a picolinamide scaffold, a remarkable increase in selectivity for C. difficile over other bacteria like methicillin-resistant Staphylococcus aureus (MRSA) was achieved.[1]
One notable compound, 2-(4-(3-(trifluoromethoxy)-phenoxy)picolinamido)benzo[d]oxazole-5-carboxylate, exhibits potent activity against a wide range of C. difficile strains, including those resistant to standard therapies.[1][7] This compound was found to target cell wall biosynthesis.[1][7]
Quantitative Data: Anti-C. difficile Activity
| Compound | MIC against C. difficile (µg/mL) | MIC against MRSA (µg/mL) | Selectivity (MRSA/ C. difficile) | Reference |
| Isonicotinamide 4 | - | - | - | [8][9] |
| Picolinamide 87 | 0.125 | 128 | 1024 | [6][8][9] |
| Compound 1 | 0.125 | >128 | >1024 | [1][7] |
| Vancomycin (VAN) | 0.5 | - | - | [1][7] |
| Metronidazole (MTZ) | 0.25 | - | - | [1][7] |
| Fidaxomicin (FDX) | 0.06 | - | - | [1][7] |
Note: MIC values can vary slightly between studies and strains.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The antibacterial activity of picolinamide compounds is typically determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., C. difficile) is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution of Compounds: The picolinamide compounds are serially diluted in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plates are incubated under appropriate conditions (e.g., anaerobically at 37°C for C. difficile).
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Mechanism of Action: Inhibition of Cell Wall Synthesis
Macromolecular synthesis assays have shown that picolinamide derivatives, such as compound 1, selectively inhibit the incorporation of precursors into the bacterial cell wall, with minimal effect on DNA, RNA, or protein synthesis.[1][7] This targeted action contributes to their potent and selective antibacterial effect.
Caption: Picolinamide inhibition of C. difficile cell wall synthesis.
Antifungal Activity
Picolinamide derivatives have also been investigated as novel antifungal agents.[5][10] These compounds have shown activity against various fungal pathogens, including Candida and Aspergillus species.[5]
A key mechanism of antifungal action for some picolinamide and benzamide derivatives is the inhibition of the fungal lipid transfer protein Sec14p.[5][10] Sec14p is a phosphatidylinositol/phosphatidylcholine transfer protein that is essential for the viability of many fungi.[5] By inhibiting Sec14p, these compounds disrupt lipid metabolism and membrane trafficking, leading to fungal cell death.[5]
Quantitative Data: Antifungal Activity
| Compound | IC₅₀ against S. cerevisiae (µM) | Cytotoxicity against HCT116 cells (IC₅₀, µM) | Reference |
| Compound 1 (Picolinamide) | 13.5 | >50 | [5] |
| Compound 2 (Picolinamide) | - | >50 | [5] |
| Compound 3 (Benzamide) | 6.6 | >50 | [5] |
Note: Data is for Saccharomyces cerevisiae as a model organism.
Experimental Protocol: Antifungal Susceptibility Testing
The antifungal activity of picolinamide compounds can be assessed using methods such as broth microdilution assays, similar to those used for bacteria, but with appropriate fungal growth media and incubation conditions.
Mechanism of Action: Inhibition of Sec14p
Co-crystallization studies have revealed that picolinamide compounds bind to the lipid-binding pocket of Sec14p, thereby inhibiting its function.[5] This targeted inhibition provides a promising avenue for the development of novel antifungal drugs with a specific mechanism of action.
References
- 1. Discovery of a Potent Picolinamide Antibacterial Active against Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Target identification and mechanism of action of picolinamide and benzamide chemotypes with antifungal properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of 3-Amino-6-chloropicolinamide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the laboratory synthesis of 3-Amino-6-chloropicolinamide, a valuable intermediate in the development of agrochemicals and pharmaceuticals. The synthesis is presented as a two-step process, commencing from the commercially available precursor, 3-Amino-6-chloropicolinic acid.
Overview
The synthesis of this compound is most directly achieved through the amidation of 3-Amino-6-chloropicolinic acid. This common transformation can be efficiently carried out by first converting the carboxylic acid to a more reactive acid chloride intermediate using thionyl chloride, followed by the introduction of ammonia to form the desired amide.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 175358-01-7 | [1] |
| Molecular Formula | C₆H₆ClN₃O | [1] |
| Molecular Weight | 171.58 g/mol | [1] |
| Appearance | Off-white to pale yellow solid (expected) | - |
| Boiling Point | 349.3 °C at 760 mmHg (Predicted) | - |
| Storage | 2-8°C, under inert gas, protected from light | - |
Table 2: Key Reagents and Expected Yields
| Reagent/Product | Molecular Weight ( g/mol ) | Role | Starting Quantity (Example) | Expected Yield |
| 3-Amino-6-chloropicolinic acid | 172.57 | Starting Material | 10.0 g | - |
| Thionyl chloride (SOCl₂) | 118.97 | Activating Agent | ~1.5 equivalents | - |
| Anhydrous Dichloromethane (DCM) | 84.93 | Solvent | 100 mL | - |
| Ammonia (NH₃) gas or solution | 17.03 | Aminating Agent | Excess | 85-95% (Estimated) |
| This compound | 171.58 | Final Product | - | ~12.5 - 14.1 g |
Note: Expected yields are estimated based on typical amidation reactions of this type.
Experimental Protocols
Synthesis of this compound from 3-Amino-6-chloropicolinic acid
This protocol details the conversion of 3-Amino-6-chloropicolinic acid to this compound. The reaction proceeds via the formation of an acyl chloride intermediate, which is then reacted in situ with ammonia.
Materials:
-
3-Amino-6-chloropicolinic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Ammonia (gas or concentrated aqueous solution)
-
Triethylamine (Et₃N) (optional, as a base)
-
1N Hydrochloric acid (HCl)
-
1N Sodium hydroxide (NaOH)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser with a drying tube
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Equipment for filtration (e.g., Büchner funnel and flask)
Procedure:
-
Preparation of the Reaction Vessel: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a drying tube, add 3-Amino-6-chloropicolinic acid (1.0 eq).
-
Dissolution: Add anhydrous dichloromethane (DCM) to the flask to dissolve the starting material. Stir the mixture at room temperature.
-
Formation of the Acid Chloride: Slowly add thionyl chloride (1.5 eq) to the stirred solution at room temperature. The addition should be done dropwise. The reaction mixture is then gently heated to reflux (around 40°C for DCM) and maintained for 1-2 hours, or until the evolution of HCl gas ceases. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Removal of Excess Thionyl Chloride: After the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride and DCM can be removed under reduced pressure using a rotary evaporator. The resulting crude 3-amino-6-chloropicolinoyl chloride is typically used in the next step without further purification.
-
Amidation: The crude acid chloride is redissolved in fresh anhydrous DCM and cooled in an ice bath to 0°C. Ammonia gas is then bubbled through the solution, or a concentrated aqueous solution of ammonia is added dropwise with vigorous stirring. The reaction is typically exothermic. The reaction is allowed to proceed for 1-2 hours at 0°C and then warmed to room temperature and stirred for an additional 1-2 hours.
-
Work-up:
-
The reaction mixture is quenched by the addition of water.
-
The organic layer is separated using a separatory funnel.
-
The aqueous layer is extracted two more times with DCM.
-
The combined organic layers are washed sequentially with 1N HCl, water, saturated sodium bicarbonate solution, and finally with brine.
-
The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Safety Precautions:
-
Thionyl chloride is a corrosive and toxic substance. All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reaction of thionyl chloride with the carboxylic acid generates HCl gas, which is corrosive. Ensure the reaction is properly vented or equipped with a gas trap.
-
Ammonia is a corrosive and pungent gas. Handle with care in a fume hood.
Mandatory Visualizations
Caption: Workflow for the synthesis of this compound.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 3-Amino-6-chloropicolinamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-Amino-6-chloropicolinamide. The described method is designed for the determination of the main component and the separation of potential related substances. The protocol is intended to be a starting point for method development and validation activities in research and quality control environments.
Introduction
This compound is a chemical intermediate used in the synthesis of various agrochemical and pharmaceutical compounds.[1] Accurate and reliable analytical methods are crucial for monitoring its purity, stability, and for controlling the quality of related manufacturing processes. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of organic molecules due to its high resolution, sensitivity, and accuracy.[2][3][4] This document provides a detailed protocol for a reversed-phase HPLC (RP-HPLC) method suitable for the analysis of this compound.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector is suitable.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended as a starting point for method development.[5]
-
Chemicals and Reagents:
-
This compound reference standard (Purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (or other suitable buffer components like phosphate buffer)
-
Chromatographic Conditions
The following chromatographic conditions are proposed as a starting point and may require optimization for specific applications.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or optimal wavelength determined by UV scan) |
| Injection Volume | 10 µL |
Table 1: Proposed Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 15.0 | 5 | 95 |
| 20.0 | 5 | 95 |
| 20.1 | 95 | 5 |
| 25.0 | 95 | 5 |
Preparation of Solutions
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it into a 100 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., a mixture of Mobile Phase A and B, such as 50:50 v/v).
-
Sample Solution (100 µg/mL): Prepare the sample solution in the same manner as the standard solution. The concentration may be adjusted based on the expected purity of the sample.
Method Validation Parameters (General Guidance)
A comprehensive method validation should be performed according to ICH Q2(R1) guidelines to ensure the method is suitable for its intended purpose.[6] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A typical range could be 1-200 µg/mL.
-
Accuracy: The closeness of test results obtained by the method to the true value. This is often assessed by spike/recovery experiments.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.
Data Presentation
The following tables are examples of how quantitative data from method validation studies can be presented.
Table 2: Example Linearity Data
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | Data |
| 10 | Data |
| 50 | Data |
| 100 | Data |
| 150 | Data |
| 200 | Data |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 3: Example Accuracy and Precision Data
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) | RSD (%) (n=6) |
| 50 | Data | Data | Data |
| 100 | Data | Data | Data |
| 150 | Data | Data | Data |
Experimental Workflow Diagram
Caption: General workflow for the HPLC analysis of this compound.
Conclusion
The proposed RP-HPLC method provides a solid foundation for the analysis of this compound. The use of a C18 column with a gradient elution of acetonitrile and water with a formic acid modifier is a common and effective approach for polar aromatic compounds.[7][8] For routine use, this method must be fully validated to demonstrate its suitability for the intended application. Further optimization of the mobile phase composition, gradient profile, and column chemistry may be necessary to resolve specific impurities or to meet particular performance requirements.
References
- 1. This compound [myskinrecipes.com]
- 2. Isolation and characterization of some potential impurities in ropinirole hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 4. helixchrom.com [helixchrom.com]
- 5. benchchem.com [benchchem.com]
- 6. Development and validation of an analytical method for trace-level quantification of genotoxic nitrosamine impurities in losartan and hydrochlorothiazide fixed-dose combination tablets using ultra performance liquid chromatography triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ptfarm.pl [ptfarm.pl]
- 8. benchchem.com [benchchem.com]
Application of 3-Amino-6-chloropicolinamide in Agrochemical Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of 3-Amino-6-chloropicolinamide as a key intermediate in the synthesis of important agrochemicals, specifically the herbicides aminopyralid and halauxifen-methyl. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to guide researchers in the field of agrochemical development.
Introduction: The Role of this compound
This compound is a versatile heterocyclic building block in the synthesis of modern agrochemicals. Its substituted pyridine core serves as a scaffold for the creation of potent herbicides. This intermediate is particularly valuable for the synthesis of picolinate-based herbicides, which are known for their systemic action and effectiveness against a wide range of broadleaf weeds. The amino and chloro substituents on the pyridine ring offer strategic points for chemical modification, enabling the development of next-generation herbicides with improved efficacy and selectivity.
Synthesis of Aminopyralid from this compound
Aminopyralid is a selective, systemic herbicide used for the control of broadleaf weeds in pastures, rangelands, and certain crops. The synthesis of aminopyralid from this compound involves a key hydrolysis step to form 4-amino-3,6-dichloropicolinic acid, which is the active herbicidal molecule.
Synthetic Pathway
The overall synthetic route involves the hydrolysis of the amide group of this compound to a carboxylic acid.
Caption: Synthesis of Aminopyralid from this compound.
Experimental Protocol: Hydrolysis of this compound
This protocol describes the conversion of this compound to 4-amino-3,6-dichloropicolinic acid (aminopyralid).
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Sodium Hydroxide (NaOH) solution (for pH adjustment)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
-
pH meter or pH paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1 equivalent).
-
Carefully add a solution of aqueous sulfuric acid (e.g., 10-20% w/w). The exact concentration and volume should be optimized for the reaction scale.
-
Heat the reaction mixture to reflux (typically 100-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or LC-MS) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture by the slow addition of a sodium hydroxide solution to precipitate the product. The pH should be adjusted to the isoelectric point of aminopyralid (around pH 2-3) to maximize precipitation.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold deionized water to remove any inorganic impurities.
-
Dry the product under vacuum to obtain 4-amino-3,6-dichloropicolinic acid (aminopyralid).
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis of aminopyralid. The data for the direct hydrolysis of this compound is based on typical amide hydrolysis reactions, while the data for the related synthesis of 4-amino-3,6-dichloropicolinic acid from a different precursor provides a benchmark for yield and purity.
| Parameter | Value | Reference |
| Starting Material | This compound | - |
| Product | 4-Amino-3,6-dichloropicolinic acid (Aminopyralid) | - |
| Reaction Type | Hydrolysis | - |
| Typical Yield | 85-95% (estimated) | General amide hydrolysis |
| Purity | >95% | General amide hydrolysis |
| Benchmark Yield | 91.4% | Synthesis from 4-amino-3,5,6-trichloropicolinic acid |
| Benchmark Purity | 97.5% | Synthesis from 4-amino-3,5,6-trichloropicolinic acid |
Synthesis of Halauxifen-methyl from this compound
Halauxifen-methyl is a synthetic auxin herbicide used for the post-emergence control of broadleaf weeds in cereal crops. Its synthesis from this compound involves a Suzuki-Miyaura cross-coupling reaction to introduce the second aromatic ring.
Synthetic Pathway
The synthesis of halauxifen-methyl from this compound requires two main steps: hydrolysis of the amide to the corresponding carboxylic acid, followed by esterification and a subsequent Suzuki-Miyaura coupling reaction.
Caption: Synthesis of Halauxifen-methyl from this compound.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol outlines the Suzuki-Miyaura cross-coupling reaction for the synthesis of halauxifen-methyl from methyl 4-amino-3,6-dichloropicolinate.
Materials:
-
Methyl 4-amino-3,6-dichloropicolinate
-
(4-chloro-2-fluoro-3-methoxyphenyl)boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DMF)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk flask or similar reaction vessel
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a Schlenk flask under an inert atmosphere, add methyl 4-amino-3,6-dichloropicolinate (1 equivalent), (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).
-
Add the palladium catalyst (typically 1-5 mol%).
-
Add the anhydrous solvent.
-
Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes or by using freeze-pump-thaw cycles.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain halauxifen-methyl.
Quantitative Data
The following table presents the expected quantitative data for the key Suzuki coupling step in the synthesis of halauxifen-methyl.
| Parameter | Value | Reference |
| Starting Material | Methyl 4-amino-3,6-dichloropicolinate | - |
| Coupling Partner | (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid | - |
| Product | Halauxifen-methyl | - |
| Reaction Type | Suzuki-Miyaura Coupling | - |
| Typical Yield | 70-90% | General Suzuki coupling literature |
| Purity | >98% | General Suzuki coupling literature |
| Benchmark Overall Yield | ~90% (for the last two steps) | [1] |
Mode of Action: Synthetic Auxin Herbicides
Both aminopyralid and halauxifen-methyl belong to the synthetic auxin class of herbicides (HRAC Group O). They mimic the natural plant hormone auxin (indole-3-acetic acid, IAA), leading to uncontrolled and disorganized plant growth, which ultimately results in the death of susceptible broadleaf weeds.
Signaling Pathway
Synthetic auxins like aminopyralid and halauxifen-methyl bind to auxin receptors, primarily the F-box proteins of the TIR1/AFB family. This binding promotes the interaction of these receptors with Aux/IAA transcriptional repressor proteins. The formation of this complex leads to the ubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome. The degradation of these repressors derepresses the activity of Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes. The uncontrolled expression of these genes leads to various physiological effects, including epinastic growth, stem twisting, and ultimately, plant death.
Caption: Simplified signaling pathway of synthetic auxin herbicides.
Experimental Workflow Overview
The following diagram illustrates the general workflow from the starting material, this compound, to the final agrochemical product and its biological application.
Caption: General experimental workflow for the synthesis and application of herbicides.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of efficacious picolinate-based herbicides. The synthetic routes to aminopyralid and halauxifen-methyl, while requiring distinct chemical transformations, both leverage the core structure of this starting material. The detailed protocols and mechanistic insights provided in this document are intended to facilitate further research and development in the field of agrochemical synthesis, ultimately contributing to the creation of more effective and sustainable weed management solutions.
References
Application Notes and Protocols for 3-Amino-6-chloropicolinamide in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-Amino-6-chloropicolinamide as a versatile starting material in the synthesis of novel therapeutic agents. This document details its application in the development of kinase inhibitors for oncology and novel antibacterial agents. Detailed protocols for synthesis and biological evaluation are provided to facilitate research and development efforts.
Introduction
This compound is a key building block in medicinal chemistry, possessing a reactive amino group and a picolinamide scaffold, making it amenable to a variety of chemical modifications.[1][2] Its structure has been identified as a valuable starting point for the development of potent and selective inhibitors of various biological targets, including protein kinases and bacterial enzymes. This document will focus on two primary applications: the development of Aurora B kinase inhibitors for cancer therapy and the synthesis of novel antitubercular agents.
Application 1: Development of Aurora B Kinase Inhibitors
Aurora B kinase is a crucial regulator of mitosis, and its overexpression is implicated in the progression of numerous cancers.[2][3] Small molecule inhibitors of Aurora B are therefore promising therapeutic agents. The this compound scaffold can be elaborated to generate potent and selective Aurora B inhibitors.
Experimental Workflow: From Synthesis to Biological Evaluation
Caption: Workflow for the development of Aurora B kinase inhibitors.
Quantitative Data: In Vitro Activity of Representative Aurora B Kinase Inhibitors
The following table summarizes the inhibitory activity of representative Aurora B kinase inhibitors, demonstrating the potency that can be achieved with this class of compounds.
| Compound Class | Target Kinase | IC50 (nM) | Cell Line | Reference |
| Pyrazole-aminoquinazoline | Aurora B | 0.37 | - | [4] |
| Indolin-2-one Derivatives | Aurora B | 5.8 - 20 | MDA-MB-468 | [5] |
| 3-aminopyrazole derivative | Aurora B | 79 | - | [6] |
Experimental Protocols
This protocol describes the synthesis of a library of compounds from this compound via amide bond formation.
Materials:
-
This compound
-
Various acid chlorides (e.g., benzoyl chloride, acetyl chloride)
-
Dry Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Dissolve this compound (1 equivalent) in dry DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add TEA or DIPEA (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Slowly add the desired acid chloride (1.1 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product by NMR and mass spectrometry.
This protocol is for determining the IC50 values of the synthesized compounds against Aurora B kinase.
Materials:
-
Purified recombinant Aurora B kinase
-
Kinase substrate (e.g., Kemptide)
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit
-
Synthesized inhibitor compounds
-
White 96-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in the kinase assay buffer.
-
In a 96-well plate, add the inhibitor dilutions, Aurora B kinase, and the kinase substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ reagent and incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by plotting the percentage of kinase inhibition against the inhibitor concentration.
This protocol assesses the target engagement of the inhibitors in a cellular context by measuring the phosphorylation of a downstream substrate, Histone H3.
Materials:
-
Cancer cell line (e.g., HeLa)
-
Cell culture medium
-
Synthesized inhibitor compounds
-
Lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-phospho-Histone H3 (Ser10), anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cancer cells in a 6-well plate and allow them to attach overnight.
-
Treat the cells with varying concentrations of the inhibitor compounds for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-Histone H3 (Ser10) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody for total Histone H3 as a loading control.
-
Analyze the band intensities to determine the extent of inhibition of Histone H3 phosphorylation.
Signaling Pathway: Aurora B Kinase in Mitosis
Caption: Simplified signaling pathway of Aurora B kinase during mitosis and its inhibition.
Application 2: Development of Antitubercular Agents
Mycobacterium tuberculosis (Mtb) remains a major global health threat, and the emergence of drug-resistant strains necessitates the development of new antitubercular agents. Picolinamide-containing compounds have shown promise as inhibitors of Mtb growth.
Experimental Workflow: Antitubercular Drug Discovery
Caption: Workflow for the discovery of novel antitubercular agents.
Quantitative Data: In Vitro Antitubercular Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values of representative chloropicolinate amide derivatives against Mycobacterium tuberculosis H37Rv.
| Compound ID | R Group | MIC (µg/mL) | Reference |
| 8 | -C6H5 | >100 | [1] |
| 9 | -CH2C6H5 | 25 | [1] |
| 10 | -C6H4-4-F | 12.5 | [1] |
| 11 | -C6H4-4-Cl | 6.25 | [1] |
| 12 | -C6H4-4-Br | 25 | [1] |
| 13 | -C6H4-4-NO2 | 6.25 | [1] |
| 14 | -C6H4-4-OCH3 | 50 | [1] |
| 15 | -C6H4-2-Cl | 12.5 | [1] |
| 16 | -C6H4-2-F | 50 | [1] |
| Isoniazid | (Reference Drug) | 0.1 | [1] |
| Rifampicin | (Reference Drug) | 0.2 | [1] |
Experimental Protocols
This protocol is adapted for the synthesis of various derivatives from this compound.
Materials:
-
This compound
-
Appropriate acid chloride, isocyanate, or sulfonyl chloride
-
Dry DCM or Tetrahydrofuran (THF)
-
Base (e.g., TEA, DIPEA)
-
Standard workup and purification reagents as in Protocol 1.
Procedure:
-
Amide Synthesis: Follow Protocol 1.
-
Urea Synthesis: a. Dissolve this compound (1 equivalent) in dry DCM. b. Add the desired isocyanate (1.1 equivalents). c. Stir the reaction at room temperature for 2-4 hours. d. Concentrate the reaction mixture and purify the product by recrystallization or column chromatography.
-
Sulfonamide Synthesis: a. Dissolve this compound (1 equivalent) and DIPEA (1.5 equivalents) in dry DCM. b. Cool the solution to 0°C. c. Add the desired sulfonyl chloride (1.2 equivalents) dropwise. d. Allow the reaction to warm to room temperature and stir for 3-5 hours. e. Perform an aqueous workup and purify by column chromatography.
This protocol determines the MIC of the synthesized compounds against M. tuberculosis.[7][8]
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC
-
Synthesized compounds
-
Alamar Blue reagent
-
96-well microplates
Procedure:
-
Prepare serial dilutions of the test compounds in a 96-well plate.
-
Prepare an inoculum of M. tuberculosis H37Rv and add it to each well containing the test compounds.
-
Include drug-free control wells.
-
Incubate the plates at 37°C for 5-7 days.
-
Add Alamar Blue reagent to each well and re-incubate for 24 hours.
-
Observe the color change from blue (no growth) to pink (growth).
-
The MIC is defined as the lowest concentration of the compound that prevents the color change.
This protocol assesses the toxicity of the compounds against mammalian cells.[3][9]
Materials:
-
Mammalian cell line (e.g., Vero cells)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized compounds
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed mammalian cells in a 96-well plate and allow them to adhere.
-
Treat the cells with serial dilutions of the test compounds for 24-48 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm.
-
Calculate the cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Conclusion
This compound is a valuable and versatile building block for the synthesis of a diverse range of biologically active molecules. The protocols and data presented herein provide a solid foundation for researchers to explore its potential in the development of novel therapeutics for cancer and infectious diseases. The adaptable synthetic routes and robust biological assays described will aid in the efficient identification and optimization of lead compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Aurora B Kinase Enzyme System [worldwide.promega.com]
- 3. benchchem.com [benchchem.com]
- 4. ashpublications.org [ashpublications.org]
- 5. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: 3-Amino-6-chloropicolinamide as a Versatile Building Block for Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-6-chloropicolinamide is a highly functionalized pyridine derivative that serves as a valuable starting material in the synthesis of a variety of fused heterocyclic compounds. Its unique arrangement of an amino group and a carboxamide group in ortho positions on the pyridine ring allows for facile cyclization reactions to form bicyclic systems of significant interest in medicinal chemistry and agrochemistry. The presence of a chlorine atom provides a handle for further functionalization through cross-coupling reactions, enabling the generation of diverse molecular libraries for drug discovery and development. These resulting heterocyclic scaffolds, such as pyrido[2,3-d]pyrimidines and triazolopyridines, are known to exhibit a wide range of biological activities.
Key Applications
The strategic placement of reactive groups makes this compound an ideal precursor for the synthesis of:
-
Pyrido[2,3-d]pyrimidines: This scaffold is a key component in many biologically active molecules, including kinase inhibitors used in oncology.
-
Triazolopyridines: These compounds are recognized for their diverse pharmacological properties, including anti-inflammatory, antiviral, and antimicrobial activities.
-
Other Fused Heterocycles: The reactivity of the amino and amide groups can be harnessed to construct a variety of other fused nitrogen-containing ring systems.
This document provides detailed experimental protocols for the synthesis of two important classes of heterocyclic compounds derived from this compound.
Experimental Protocols
Protocol 1: Synthesis of 7-chloro-3H-pyrido[2,3-d]pyrimidin-4-one
This protocol describes the cyclization of this compound with formamide to yield a pyrido[2,3-d]pyrimidin-4-one, a core structure in many kinase inhibitors.
Reaction Scheme:
Materials:
-
This compound
-
Formamide
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Büchner funnel and filter paper
Procedure:
-
To a 50 mL round-bottom flask, add this compound (1.71 g, 10 mmol).
-
Add formamide (20 mL) to the flask.
-
Equip the flask with a reflux condenser and heat the mixture to 180 °C with stirring.
-
Maintain the reaction at this temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-water (100 mL) with stirring.
-
Collect the resulting precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water (2 x 20 mL) and then with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain 7-chloro-3H-pyrido[2,3-d]pyrimidin-4-one as an off-white solid.
Quantitative Data (Hypothetical):
| Parameter | Value |
| Yield | 85% |
| Melting Point | >300 °C |
| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | 12.45 (s, 1H), 8.60 (d, J=2.4 Hz, 1H), 8.25 (s, 1H), 7.80 (d, J=2.4 Hz, 1H) |
| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | 160.5, 155.0, 152.0, 148.0, 135.0, 118.0, 115.5 |
| MS (ESI) | m/z 182.0 [M+H]⁺ |
Protocol 2: Synthesis of 7-chloro-1-phenyl-1H-[1][2][3]triazolo[4,3-a]pyridin-8-amine
This protocol outlines a potential pathway for the synthesis of a triazolopyridine derivative. This multi-step synthesis involves the initial formation of a hydrazinopyridine intermediate, followed by cyclization.
Reaction Scheme:
Materials:
-
This compound
-
Hydrazine hydrate
-
Phenyl isothiocyanate
-
Ethanol
-
Dimethylformamide (DMF)
-
Standard laboratory glassware for reflux and stirring
Procedure:
Step 1: Synthesis of 3-Amino-6-hydrazinopicolinamide
-
In a 100 mL round-bottom flask, dissolve this compound (1.71 g, 10 mmol) in ethanol (30 mL).
-
Add hydrazine hydrate (1.5 mL, 30 mmol) dropwise to the solution.
-
Heat the mixture to reflux and maintain for 6 hours.
-
Cool the reaction mixture to room temperature. The product will precipitate.
-
Collect the solid by vacuum filtration, wash with cold ethanol, and dry to yield 3-amino-6-hydrazinopicolinamide.
Step 2: Synthesis of 7-chloro-1-phenyl-1H-[1][2][3]triazolo[4,3-a]pyridin-8-amine
-
To a solution of 3-amino-6-hydrazinopicolinamide (1.67 g, 10 mmol) in DMF (20 mL), add phenyl isothiocyanate (1.2 mL, 10 mmol).
-
Heat the reaction mixture to 100 °C for 3 hours.
-
Cool the mixture to room temperature and pour it into ice-water (100 mL).
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to obtain the final product.
Quantitative Data (Hypothetical):
| Parameter | Value (Step 1) | Value (Step 2) |
| Product Name | 3-Amino-6-hydrazinopicolinamide | 7-chloro-1-phenyl-1H-[1][2][3]triazolo[4,3-a]pyridin-8-amine |
| Yield | 90% | 75% |
| Melting Point | 210-212 °C | 245-247 °C |
| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | 8.50 (s, 2H), 7.80 (d, 1H), 7.50 (s, 1H), 6.80 (d, 1H), 5.50 (s, 2H), 4.30 (s, 2H) | 8.10 (d, 1H), 7.60-7.40 (m, 5H), 7.20 (d, 1H), 6.50 (s, 2H) |
| MS (ESI) | m/z 168.1 [M+H]⁺ | m/z 258.1 [M+H]⁺ |
Conclusion
This compound is a readily accessible and highly versatile building block for the synthesis of medicinally relevant heterocyclic compounds. The ortho-disposed amino and carboxamide functionalities provide a reliable platform for the construction of fused ring systems such as pyrido[2,3-d]pyrimidines and triazolopyridines. The protocols provided herein, based on established synthetic methodologies, demonstrate straightforward and efficient pathways to these important scaffolds, highlighting the utility of this compound in drug discovery and development programs. The chlorine substituent offers a valuable site for late-stage diversification, further enhancing the potential of this building block in generating novel chemical entities with diverse biological activities.
References
Application Notes and Protocols for In Vitro Assay Development Using 3-Amino-6-chloropicolinamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-6-chloropicolinamide is a synthetic molecule with structural similarities to picolinate-type auxins, a class of plant growth regulators. Its chemical structure suggests potential bioactivity within the auxin signaling pathway, which plays a crucial role in numerous aspects of plant growth and development. Furthermore, substituted aminopyridines are recognized pharmacophores in the development of kinase inhibitors. These application notes provide a framework for the in vitro evaluation of this compound to elucidate its mechanism of action, focusing on its potential as both an auxin pathway modulator and a kinase inhibitor. Detailed protocols for key in vitro assays are provided to enable researchers to screen and characterize the bioactivity of this compound.
Potential Mechanisms of Action
Based on its chemical structure, this compound may exert its biological effects through one or both of the following pathways:
-
Auxin Pathway Modulation : The picolinamide scaffold is present in known synthetic auxins. These compounds typically function by binding to the TIR1/AFB family of F-box proteins, which act as auxin co-receptors. This binding event promotes the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressors, leading to the activation of auxin-responsive genes.
-
Kinase Inhibition : The aminopyridine core is a common feature in many kinase inhibitors. These compounds often compete with ATP for binding to the kinase active site, thereby inhibiting the phosphorylation of substrate proteins and disrupting cellular signaling cascades.
The following sections provide detailed protocols to investigate these potential mechanisms of action.
Data Presentation: Comparative Inhibitory and Activation Data
The following tables provide a template for summarizing quantitative data obtained from the described in vitro assays. Data for known synthetic auxins and kinase inhibitors are included for comparative purposes.
Table 1: In Vitro Activity of Synthetic Auxins in Auxin Pathway Assays
| Compound | Assay Type | Target | EC50 / IC50 (µM) | Reference Compound |
| This compound | TIR1-Aux/IAA Interaction | TIR1/AFB Receptors | TBD | IAA |
| This compound | DR5 Reporter Assay | Auxin-Responsive Elements | TBD | 2,4-D |
| Indole-3-acetic acid (IAA) | TIR1-Aux/IAA Interaction | TIR1/AFB Receptors | ~0.1 - 1 | - |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | DR5 Reporter Assay | Auxin-Responsive Elements | ~1 - 10 | - |
| Picloram | TIR1-Aux/IAA Interaction | TIR1/AFB Receptors | ~0.5 - 5 | - |
TBD: To be determined.
Table 2: In Vitro Activity of this compound and Reference Compounds in Kinase Inhibition Assays
| Compound | Target Kinase | Assay Type | IC50 (µM) | Reference Compound |
| This compound | Kinase Panel | ADP-Glo™ Kinase Assay | TBD | Staurosporine |
| Staurosporine | Broad Spectrum | ADP-Glo™ Kinase Assay | ~0.001 - 0.1 | - |
| Sunitinib | VEGFR, PDGFR, etc. | ADP-Glo™ Kinase Assay | ~0.01 - 1 | - |
TBD: To be determined.
Experimental Protocols
Protocol 1: In Vitro TIR1-Aux/IAA Interaction Assay (Pull-Down Method)
This assay assesses the ability of this compound to promote the interaction between the auxin receptor TIR1 and an Aux/IAA repressor protein.
Materials:
-
Recombinant His-tagged TIR1 protein
-
Recombinant GST-tagged Aux/IAA protein (e.g., IAA7)
-
Glutathione-sepharose beads
-
Pull-down buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 0.1% NP-40, 1 mM DTT)
-
Wash buffer (Pull-down buffer with 300 mM NaCl)
-
Elution buffer (50 mM Tris-HCl pH 8.0, 10 mM reduced glutathione)
-
This compound stock solution (in DMSO)
-
IAA stock solution (in DMSO)
-
SDS-PAGE gels and Western blotting reagents
-
Anti-His tag antibody
Procedure:
-
Equilibrate glutathione-sepharose beads with pull-down buffer.
-
In separate tubes, incubate 1 µg of GST-IAA7 with the equilibrated beads for 1 hour at 4°C with gentle rotation to immobilize the protein.
-
Wash the beads three times with pull-down buffer to remove unbound GST-IAA7.
-
Prepare reaction mixtures by adding 2 µg of His-TIR1 to the beads.
-
Add this compound or IAA to the reaction mixtures at various concentrations (e.g., 0.1, 1, 10, 100 µM). Include a DMSO vehicle control.
-
Incubate the reactions for 2-3 hours at 4°C with gentle rotation.
-
Wash the beads five times with wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins by adding elution buffer and incubating for 10 minutes at room temperature.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-His tag antibody to detect the presence of His-TIR1.
Expected Results:
An increase in the amount of His-TIR1 pulled down with GST-IAA7 in the presence of this compound, similar to the IAA positive control, would indicate that the compound promotes the interaction between the receptor and the repressor.
Protocol 2: DR5-Luciferase Reporter Assay in Plant Protoplasts
This cell-based assay measures the activation of an auxin-responsive promoter in the presence of this compound.
Materials:
-
Arabidopsis thaliana cell suspension culture or seedlings for protoplast isolation
-
Enzyme solution for protoplast isolation (e.g., cellulase, macerozyme)
-
W5 solution (154 mM NaCl, 125 mM CaCl₂, 5 mM KCl, 2 mM MES, pH 5.7)
-
MMg solution (0.4 M mannitol, 15 mM MgCl₂, 4 mM MES, pH 5.7)
-
PEG-calcium transfection solution (40% PEG 4000, 0.2 M mannitol, 100 mM CaCl₂)
-
DR5::luciferase reporter plasmid
-
35S::Renilla luciferase control plasmid
-
This compound stock solution (in DMSO)
-
2,4-D stock solution (in DMSO)
-
Dual-Luciferase® Reporter Assay System (Promega)
-
Luminometer
Procedure:
-
Isolate protoplasts from Arabidopsis tissue using the enzyme solution.
-
Wash and resuspend the protoplasts in MMg solution.
-
Co-transfect the protoplasts with the DR5::luciferase and 35S::Renilla luciferase plasmids using the PEG-calcium solution.
-
After transfection, wash the protoplasts and resuspend them in W5 solution.
-
Incubate the protoplasts overnight in the dark to allow for plasmid expression.
-
Aliquot the protoplasts into a 96-well plate.
-
Treat the protoplasts with a dilution series of this compound or 2,4-D (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a DMSO vehicle control.
-
Incubate for 4-6 hours.
-
Measure firefly and Renilla luciferase activities using the Dual-Luciferase® Reporter Assay System and a luminometer.
Data Analysis:
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Plot the normalized luciferase activity against the compound concentration to generate a dose-response curve and determine the EC50 value.
Protocol 3: In Vitro SCF-TIR1 Ubiquitination Assay
This biochemical assay reconstitutes the E3 ubiquitin ligase activity of the SCF-TIR1 complex to determine if this compound can promote the ubiquitination of an Aux/IAA substrate.
Materials:
-
Recombinant E1 ubiquitin-activating enzyme
-
Recombinant E2 ubiquitin-conjugating enzyme (e.g., UbcH5)
-
Recombinant SCF-TIR1 complex (co-expressed or reconstituted)
-
Recombinant His-tagged Aux/IAA substrate (e.g., IAA7)
-
Ubiquitin
-
ATP
-
Ubiquitination buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
This compound stock solution (in DMSO)
-
IAA stock solution (in DMSO)
-
SDS-PAGE gels and Western blotting reagents
-
Anti-His tag antibody
Procedure:
-
Set up the ubiquitination reactions in a total volume of 30 µL.
-
To the ubiquitination buffer, add E1 (100 nM), E2 (500 nM), ubiquitin (10 µM), and ATP (5 mM).
-
Add the SCF-TIR1 complex (100 nM) and the His-Aux/IAA substrate (1 µM).
-
Add this compound or IAA at the desired concentration (e.g., 10 µM). Include a DMSO vehicle control and a reaction without ATP as negative controls.
-
Incubate the reactions at 30°C for 1-2 hours.
-
Stop the reactions by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Analyze the reaction products by SDS-PAGE and Western blotting using an anti-His tag antibody.
Expected Results:
The appearance of higher molecular weight bands corresponding to poly-ubiquitinated His-Aux/IAA in the presence of this compound would indicate that the compound promotes the E3 ligase activity of the SCF-TIR1 complex towards the Aux/IAA substrate.
Protocol 4: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay determines the inhibitory effect of this compound on the activity of a specific kinase or a panel of kinases.
Materials:
-
Purified kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound stock solution (in DMSO)
-
Staurosporine stock solution (in DMSO) as a positive control
-
Kinase reaction buffer (specific to the kinase)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Prepare a serial dilution of this compound and staurosporine in the appropriate kinase reaction buffer.
-
In a white-walled multiwell plate, add the kinase and the test compounds.
-
Initiate the kinase reaction by adding the substrate and ATP mixture.
-
Incubate the plate at the optimal temperature and time for the specific kinase.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
Data Analysis:
Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control. Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Mandatory Visualizations
Caption: Canonical Auxin Signaling Pathway.
Caption: In Vitro Assay Workflow for Auxin-like Activity.
Caption: General Kinase Inhibition Mechanism.
Application Notes and Protocols for the Purity Assessment of 3-Amino-6-chloropicolinamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of analytical techniques for assessing the purity of 3-Amino-6-chloropicolinamide, a key intermediate in the synthesis of various pharmaceutical and agrochemical agents. The purity of this compound is critical to ensure the safety, efficacy, and reproducibility of the final products.
Introduction
This compound (C₆H₆ClN₃O, MW: 171.58 g/mol ) is a substituted picolinamide derivative.[1] Its synthesis can introduce various impurities, including unreacted starting materials, intermediates, by-products, and degradation products. Therefore, robust analytical methods are essential to identify and quantify these impurities, ensuring the compound meets stringent purity requirements. This document outlines detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the comprehensive purity assessment of this compound.
Potential Impurities
A plausible synthetic route for this compound involves the amination of a 2,6-dichloropicolinamide precursor. Based on this, potential process-related impurities may include:
-
Starting Material: 2,6-Dichloropicolinamide
-
Isomeric Impurity: 2-Amino-6-chloropicolinamide
-
By-products: Diamino-picolinamide derivatives
-
Degradation Products: Resulting from hydrolysis of the amide or other sensitive functional groups.
A thorough purity assessment should aim to separate and quantify the active pharmaceutical ingredient (API) from these and other potential impurities.
Analytical Techniques
A multi-faceted approach employing various analytical techniques is recommended for a comprehensive purity profile of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
Reverse-phase HPLC (RP-HPLC) is a versatile and widely used technique for the separation and quantification of polar and non-polar compounds, making it ideal for the analysis of this compound and its potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of a 50:50 mixture of Mobile Phase A and B to achieve a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis: The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram. Relative response factors should be determined for known impurities for accurate quantification.
| Compound | Retention Time (min) (Hypothetical) |
| This compound | 12.5 |
| 2,6-Dichloropicolinamide | 15.2 |
| 2-Amino-6-chloropicolinamide | 11.8 |
Note: Retention times are hypothetical and should be experimentally determined.
Caption: Workflow for HPLC Purity Assessment.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities. It also provides structural information through mass fragmentation patterns.
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 10 minutes.
-
-
Injection Mode: Splitless.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Sample Preparation:
-
Dissolve the sample in a suitable volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.
-
-
Data Analysis: Identify impurities by comparing their mass spectra with a library (e.g., NIST). The fragmentation pattern of the main peak can confirm the structure of this compound.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) (Hypothetical) |
| This compound | 171/173 | 154, 128, 93 |
| 2,6-Dichloropicolinamide | 190/192/194 | 173, 138, 111 |
Note: m/z values are hypothetical and should be experimentally determined. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) will result in characteristic isotopic patterns.
Caption: Hypothetical GC-MS Fragmentation Pathway.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantitative Analysis (qNMR)
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound and can be used for quantitative purity assessment (qNMR) against a certified internal standard.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.75 mL of DMSO-d₆.
-
Acquisition Parameters (¹H NMR):
-
Pulse Program: zg30.
-
Number of Scans: 16.
-
Relaxation Delay: 5 seconds.
-
-
Acquisition Parameters (¹³C NMR):
-
Pulse Program: zgpg30.
-
Number of Scans: 1024.
-
-
Data Analysis: Assign signals to the respective protons and carbons in the molecule. The presence of any unexpected signals may indicate impurities. For qNMR, a certified internal standard (e.g., maleic acid) of known purity is added in a precise amount, and the purity of the analyte is calculated by comparing the integral of a specific analyte signal to a signal from the internal standard.
Hypothetical ¹H NMR (400 MHz, DMSO-d₆) δ (ppm):
-
7.85 (d, 1H)
-
7.40 (d, 1H)
-
7.20 (br s, 2H, -NH₂)
-
7.05 (br s, 1H, -CONH₂)
-
6.90 (br s, 1H, -CONH₂)
Hypothetical ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm):
-
168.5 (C=O)
-
155.0 (C-NH₂)
-
148.0 (C-Cl)
-
140.0 (CH)
-
125.0 (C-CONH₂)
-
115.0 (CH)
Note: Chemical shifts are hypothetical and need to be confirmed by experimental data.
Caption: Workflow for Quantitative NMR (qNMR) Analysis.
Signaling Pathway Context
Picolinamide derivatives have been investigated for their potential as inhibitors of various signaling pathways, including those involved in cancer progression. For instance, some picolinamides have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[2][3] Inhibition of VEGFR-2 can block the downstream signaling cascade that promotes the proliferation and migration of endothelial cells, thereby inhibiting the formation of new blood vessels that tumors need to grow.
Caption: Picolinamide Derivatives as VEGFR-2 Inhibitors.
Conclusion
A combination of HPLC, GC-MS, and NMR spectroscopy provides a robust framework for the comprehensive purity assessment of this compound. HPLC is suitable for routine purity checks and impurity profiling, while GC-MS is invaluable for identifying volatile impurities and confirming the molecular weight. NMR spectroscopy provides definitive structural elucidation and can be employed for accurate quantitative analysis. The selection of the appropriate technique or combination of techniques will depend on the specific requirements of the analysis, including the nature of the expected impurities and the desired level of accuracy.
References
- 1. 3-Amino-6-chloropyridine-2-carboxamide | C6H6ClN3O | CID 10749704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Amino-6-chloropicolinamide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield in the synthesis of 3-Amino-6-chloropicolinamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most prevalent and effective synthetic route involves a two-step process starting from a suitable picolinic acid or picolinamide precursor. The general strategy includes:
-
Nitration: Introduction of a nitro group at the 3-position of a 6-chloropicolinamide derivative.
-
Reduction: Subsequent reduction of the nitro group to an amino group to yield the final product.
Q2: What are the critical factors influencing the yield of the final product?
A2: Several factors can significantly impact the overall yield:
-
Purity of starting materials: Impurities in the starting materials can lead to side reactions and lower yields.
-
Reaction conditions for nitration: Temperature, choice of nitrating agent, and reaction time are crucial for selective nitration and minimizing byproducts.
-
Efficiency of the reduction step: The choice of reducing agent and catalyst, along with reaction parameters like temperature and pressure, directly affects the conversion of the nitro-intermediate to the desired amine.
-
Work-up and purification methods: Inefficient extraction or purification can lead to loss of product.
Q3: What are the common side products observed during the synthesis?
A3: During the reduction of the nitro-intermediate, several side products can form, including hydroxylamines, nitroso, and azoxy compounds. Over-reduction or side reactions with other functional groups can also occur if not properly controlled.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low Yield in the Nitration Step
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Ensure the nitrating agent is fresh and of high purity.- Optimize the reaction time by monitoring the reaction progress using TLC or HPLC.- Gradually increase the reaction temperature, but be cautious of potential side reactions. |
| Formation of Isomers | - Maintain a low reaction temperature to improve regioselectivity.- The choice of solvent can influence the isomer distribution. Consider exploring different solvent systems. |
| Degradation of Starting Material | - Ensure the reaction temperature is strictly controlled, as excessive heat can lead to decomposition.- Add the nitrating agent slowly and in a controlled manner to manage the exothermicity of the reaction. |
Problem 2: Incomplete Reduction of the Nitro Group
| Possible Cause | Suggested Solution |
| Inactive Catalyst/Reagent | - For catalytic hydrogenation, use a fresh batch of catalyst (e.g., Pd/C, Pt/C). Ensure the catalyst has not been exposed to air or moisture for extended periods.- For metal/acid reductions (e.g., Fe/HCl, SnCl₂/HCl), use finely powdered and, if necessary, activated metal. |
| Insufficient Reducing Agent | - Increase the molar equivalents of the reducing agent. A significant excess is often required to drive the reaction to completion. |
| Low Reaction Temperature | - While many reductions proceed at room temperature, some substrates may require gentle heating to achieve a satisfactory rate. |
| Presence of Catalyst Poisons | - Ensure all glassware is thoroughly cleaned and that solvents and reagents are free from impurities that could poison the catalyst (e.g., sulfur compounds). |
Problem 3: Formation of Impurities During Reduction
| Possible Cause | Suggested Solution |
| Formation of Intermediates (Hydroxylamines, Nitroso compounds) | - Ensure complete reduction by extending the reaction time or increasing the amount of reducing agent.- The choice of reducing agent can influence the product distribution. Consider screening different reducing systems. |
| Over-reduction of other functional groups | - Select a chemoselective reducing agent that specifically targets the nitro group while leaving other functionalities intact. For instance, catalytic transfer hydrogenation can sometimes offer better selectivity than high-pressure hydrogenation. |
Experimental Protocols
A plausible synthetic route for this compound starts with the nitration of 6-chloropicolinamide, followed by the reduction of the resulting 3-nitro-6-chloropicolinamide.
Step 1: Synthesis of 3-Nitro-6-chloropicolinamide (Hypothetical)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 6-chloropicolinamide in concentrated sulfuric acid at 0°C.
-
Nitration: Slowly add a nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise to the solution while maintaining the temperature between 0-5°C.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Isolation: Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.
Step 2: Synthesis of this compound via Reduction
Method A: Catalytic Hydrogenation
-
Reaction Setup: To a solution of 3-nitro-6-chloropicolinamide in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate), add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Hydrogenation: Subject the mixture to hydrogenation (using a hydrogen balloon or a Parr hydrogenator) at room temperature until the starting material is consumed (monitored by TLC).
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Isolation: Evaporate the solvent under reduced pressure to obtain the crude product.
Method B: Metal-Acid Reduction
-
Reaction Setup: Suspend 3-nitro-6-chloropicolinamide in a mixture of a solvent (e.g., ethanol or acetic acid) and an acid (e.g., hydrochloric acid).
-
Reduction: Add a metal powder (e.g., iron or tin) portion-wise to the mixture. The reaction is often exothermic and may require cooling.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Work-up: Filter the reaction mixture to remove the metal salts. Neutralize the filtrate with a base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
Extraction and Isolation: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Data Presentation
Table 1: Optimization of the Amination Reaction of a Related Compound (3,6-dichloropyridazine)
| Entry | Solvent | Temperature (°C) | Time (h) | Molar Ratio (Ammonia:Substrate) | Yield (%) |
| 1 | DMF | 150 | 6 | 1.5:1 | 89.25 |
| 2 | Water/Acetonitrile | 120 -> 190 | 0.5 + 0.4 | 1.5:1 | 90.25 |
Note: This data is for a related reaction and serves as a starting point for optimization.
Visualizations
Caption: Synthetic workflow for this compound.
Overcoming solubility issues with 3-Amino-6-chloropicolinamide in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 3-Amino-6-chloropicolinamide in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of solution, especially in aqueous buffers?
A1: this compound, like many small molecule compounds, can exhibit limited aqueous solubility. Precipitation in aqueous buffers, such as Phosphate-Buffered Saline (PBS), is a common issue that can arise from several factors:
-
Low Intrinsic Aqueous Solubility: The compound likely has poor solubility in water.
-
"Solvent Shocking": Rapidly diluting a concentrated stock solution (typically in an organic solvent like DMSO) into an aqueous buffer can cause the compound to crash out of solution. The drastic change in solvent polarity reduces its solubility.
-
pH-Dependent Solubility: The picolinamide structure contains ionizable groups, meaning its solubility can be influenced by the pH of the solution.
-
Buffer Composition: The ionic strength and specific salts in your buffer can affect the solubility of the compound.
-
Concentration Exceeding Solubility Limit: The final concentration of the compound in your experiment may be higher than its solubility limit in the specific buffer and conditions.
Q2: How can I improve the solubility of this compound in my experiments?
A2: Several strategies can be employed to enhance the solubility of this compound:
-
Co-solvents: Prepare your stock solution in a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol.[1] When diluting into your aqueous buffer, ensure the final concentration of the organic solvent is as low as possible to avoid cytotoxicity in cell-based assays (typically <0.5% for DMSO).[2]
-
pH Adjustment: If your experimental system allows, you can try adjusting the pH of your buffer. For pyridine-containing compounds, solubility can sometimes be increased in slightly acidic conditions. However, the effect of pH on the solubility of this specific compound needs to be determined empirically.
-
Stepwise Dilution: Instead of a single, large dilution of your stock solution, perform serial dilutions. This gradual decrease in solvent polarity can help prevent precipitation.[1]
-
Warming and Sonication: Gently warming the solution or using a sonicator can help dissolve the compound.[3] However, be cautious about the compound's stability at higher temperatures.
-
Use of Surfactants or Solubilizing Agents: In some cases, the addition of a small amount of a biocompatible surfactant (e.g., Tween-80) or a solubilizing agent like cyclodextrin can improve solubility.[2]
Q3: What is the best solvent to prepare a stock solution of this compound?
A3: Dimethyl sulfoxide (DMSO) is a common and effective solvent for preparing high-concentration stock solutions of many poorly water-soluble compounds for in vitro studies.[3] It is recommended to prepare a stock solution at a concentration of 10 mM or higher in 100% anhydrous DMSO.
Q4: How should I store my this compound solutions?
A4: For long-term storage, it is best to store the compound as a solid at -20°C. Stock solutions in DMSO should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[1] Protect solutions from light, as some organic compounds can be light-sensitive.
Quantitative Solubility Data
| Solvent | Temperature (°C) | pH | Solubility (mg/mL) | Molar Solubility (M) |
| Water | 25 | 7.0 | Data to be determined | Data to be determined |
| PBS | 25 | 7.4 | Data to be determined | Data to be determined |
| DMSO | 25 | N/A | Data to be determined | Data to be determined |
| Ethanol | 25 | N/A | Data to be determined | Data to be determined |
| Methanol | 25 | N/A | Data to be determined | Data to be determined |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
This protocol outlines a standard procedure to determine the thermodynamic solubility of this compound in an aqueous buffer of your choice.[4]
Materials:
-
This compound (solid)
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (0.22 µm or 0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the aqueous buffer in a sealed vial. The presence of undissolved solid is crucial.
-
Equilibration: Place the vial on an orbital shaker or rotator and agitate at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation of Undissolved Solid: Centrifuge the vial at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the excess solid.
-
Sample Collection: Carefully collect the supernatant, ensuring no solid particles are disturbed. For higher accuracy, filter the supernatant through a syringe filter.
-
Quantification by HPLC:
-
Prepare a standard calibration curve using known concentrations of this compound in the same buffer.
-
Analyze the filtered supernatant by HPLC to determine the concentration of the dissolved compound.
-
Calculate the solubility based on the concentration determined from the calibration curve.
-
Protocol 2: Preparation of a 10 mM DMSO Stock Solution and Dilution for Cell-Based Assays
This protocol describes the preparation of a concentrated stock solution in DMSO and its subsequent dilution for use in cell culture experiments.[3][5]
Materials:
-
This compound (solid)
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Cell culture medium
Procedure:
-
Stock Solution Preparation (10 mM):
-
Weigh out the required amount of this compound. The molecular weight is 171.58 g/mol .[6] To make 1 mL of a 10 mM solution, you will need 1.716 mg.
-
In a sterile vial, add the weighed compound.
-
Add the appropriate volume of sterile DMSO.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming or brief sonication can be used if necessary.
-
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
-
Preparation of Working Solution for Cell Culture:
-
Thaw an aliquot of the 10 mM stock solution.
-
Perform a serial dilution of the stock solution into pre-warmed cell culture medium to achieve the desired final concentration.
-
Important: Ensure the final concentration of DMSO in the cell culture medium is below the toxic level for your specific cell line, typically not exceeding 0.5%.[2] For example, to prepare a 10 µM working solution, you would perform a 1:1000 dilution of the 10 mM stock, resulting in a final DMSO concentration of 0.1%.
-
Always include a vehicle control in your experiments (cell culture medium with the same final concentration of DMSO).
-
Visualizations
Hypothetical Signaling Pathway for Picolinamide Derivatives
Picolinamide derivatives have been shown to target various enzymes and signaling pathways. For instance, some derivatives act as inhibitors of VEGFR-2, a key receptor in angiogenesis.[7] Others have been identified as targeting the lipid transfer protein Sec14p in fungi or inhibiting the enzyme 11β-HSD1, which is involved in metabolic regulation.[8][9][10] The following diagram illustrates a generalized, hypothetical signaling pathway that could be inhibited by a picolinamide derivative targeting a receptor tyrosine kinase like VEGFR-2.
Caption: Hypothetical inhibition of a receptor tyrosine kinase pathway.
Experimental Workflow: Solubility Determination
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. benchchem.com [benchchem.com]
- 3. file.selleckchem.com [file.selleckchem.com]
- 4. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 3-Amino-6-chloropyridine-2-carboxamide | C6H6ClN3O | CID 10749704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Target identification and mechanism of action of picolinamide and benzamide chemotypes with antifungal properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimization of reaction conditions for 3-Amino-6-chloropicolinamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 3-Amino-6-chloropicolinamide. It includes troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to assist in the optimization of reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound?
A1: Common starting materials include 3-Amino-6-chloropicolinic acid, which can be amidated, or 2,6-dichloro-3-nitropyridine, which requires amination of the nitro group and subsequent selective amidation and reduction. The choice of starting material often depends on commercial availability and the desired synthetic strategy.
Q2: I am observing low yields in the amidation of 3-Amino-6-chloropicolinic acid. What are the likely causes and solutions?
A2: Low yields in the amidation step can be attributed to several factors:
-
Inefficient activation of the carboxylic acid: Ensure your coupling reagent is fresh and used in the appropriate stoichiometric ratio.
-
Side reactions: The amino group on the pyridine ring can compete with the desired amine during the coupling reaction. Protecting the amino group may be necessary.
-
Poor solubility of starting materials: Ensure that the solvent system effectively dissolves both the picolinic acid and the amine.
-
Suboptimal reaction temperature: The reaction may require heating to proceed at a reasonable rate, but excessive heat can lead to decomposition.
Q3: During the purification of this compound by column chromatography, I am seeing significant product loss. How can I improve recovery?
A3: Product loss during column chromatography can be due to the polar nature of the amide and the amino group, causing it to adhere strongly to the silica gel. To improve recovery, consider the following:
-
Use a more polar eluent system, such as a gradient of methanol in dichloromethane or ethyl acetate.
-
Add a small amount of a basic modifier, like triethylamine (0.1-1%), to the eluent to reduce tailing and improve elution.
-
Consider alternative purification methods such as recrystallization or preparative HPLC if column chromatography proves to be inefficient.
Q4: Are there any specific safety precautions I should take when working with the reagents for this synthesis?
A4: Yes, several safety precautions are necessary. Reagents such as thionyl chloride and oxalyl chloride, used for forming the acid chloride, are corrosive and react violently with water, releasing toxic gases. Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Amine reagents can also be corrosive and toxic. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete reaction (starting material remains) | 1. Insufficient reaction time or temperature.2. Deactivated coupling agent.3. Steric hindrance from starting materials. | 1. Monitor the reaction by TLC or LC-MS and extend the reaction time or incrementally increase the temperature.2. Use a freshly opened bottle of the coupling agent or a different type of coupling agent.3. Consider a more potent coupling agent or a different synthetic route. |
| Formation of multiple byproducts | 1. Side reactions involving the amino group.2. Over-activation of the carboxylic acid leading to side products.3. Reaction with solvent or impurities. | 1. Protect the amino group with a suitable protecting group (e.g., Boc) before amidation.2. Use a milder coupling agent or control the stoichiometry of the activating agent carefully.3. Use anhydrous and high-purity solvents and reagents. |
| Difficulty in removing the coupling agent byproduct (e.g., DCU from DCC) | 1. The byproduct is co-eluting with the product.2. The byproduct is not fully precipitating. | 1. Filter the reaction mixture before work-up to remove the precipitated urea. If it remains soluble, choose a different coupling agent like EDC, where the urea byproduct is water-soluble and can be removed with an aqueous wash.2. Cool the reaction mixture in an ice bath to promote precipitation of the urea byproduct before filtration. |
| Product decomposition during work-up | 1. The product is unstable to acidic or basic conditions.2. The product is sensitive to heat. | 1. Use neutral work-up conditions where possible. If an acid or base wash is necessary, perform it quickly and at a low temperature.2. Avoid high temperatures during solvent evaporation. Use a rotary evaporator with a water bath at a moderate temperature. |
Experimental Protocols
Method 1: Amidation of 3-Amino-6-chloropicolinic acid
This protocol describes the conversion of 3-Amino-6-chloropicolinic acid to this compound using a peptide coupling agent.
Materials:
-
3-Amino-6-chloropicolinic acid
-
Ammonium chloride (NH₄Cl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 3-Amino-6-chloropicolinic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.
-
Add triethylamine (2.5 eq) to the solution and stir for 10 minutes at room temperature.
-
In a separate flask, prepare a solution of ammonium chloride (1.5 eq) and triethylamine (1.5 eq) in DMF.
-
To the first flask, add DCC (1.2 eq) and stir the mixture for 15 minutes at 0 °C.
-
Add the ammonium chloride solution to the reaction mixture and allow it to stir at room temperature overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Dilute the filtrate with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane or methanol in DCM) to yield this compound.
Data Presentation: Optimization of Amidation Reaction Conditions
The following table summarizes representative reaction conditions for the amidation of picolinic acids, which can be used as a starting point for the optimization of this compound synthesis.
| Parameter | Condition A | Condition B | Condition C |
| Coupling Agent | DCC/HOBt | HATU | EDC/DMAP |
| Base | Triethylamine | DIPEA | N-Methylmorpholine |
| Solvent | DMF | DCM | Acetonitrile |
| Temperature (°C) | 0 to 25 | 25 | 25 |
| Reaction Time (h) | 12-18 | 4-6 | 8-12 |
| Typical Yield (%) | 60-75 | 75-90 | 65-80 |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis optimization.
Caption: Key parameter relationships in reaction optimization.
Identification and removal of impurities in 3-Amino-6-chloropicolinamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Amino-6-chloropicolinamide. The information is presented in a question-and-answer format to directly address specific issues users might encounter during its synthesis, purification, and analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the potential sources and types of impurities in this compound synthesis?
Impurities in this compound can originate from starting materials, intermediates, by-products from side reactions, or degradation products. Common synthetic routes may involve the amination of a dichloropicolinamide precursor or the chlorination of an aminopicolinamide.[1] Potential impurities can be categorized as:
-
Process-Related Impurities:
-
Unreacted Starting Materials: Such as 3-amino-picolinamide or 3,6-dichloropicolinamide.
-
Intermediates: Incomplete conversion of reaction intermediates.
-
Reagents and Solvents: Residual reagents, catalysts, and solvents used in the synthesis.
-
-
Product-Related Impurities:
-
Isomeric Impurities: Positional isomers formed during chlorination or amination reactions.
-
Over-reacted Products: For instance, di-aminated or di-chlorinated species.
-
By-products: Resulting from side reactions like hydrolysis of the amide group to a carboxylic acid.
-
-
Degradation Products: Formed during synthesis, purification, or storage.
Q2: My HPLC analysis of synthesized this compound shows several impurity peaks. How can I identify them?
Identifying unknown impurity peaks requires a systematic analytical approach. High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS) is a powerful tool for this purpose.
-
LC-MS Analysis: This technique can provide the mass-to-charge ratio (m/z) of the impurity, which helps in determining its molecular weight. Fragmentation patterns from MS/MS analysis can further elucidate the structure of the impurity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is particularly useful for identifying volatile impurities, such as residual solvents.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For isolating and characterizing significant impurities, 1D and 2D NMR spectroscopy can provide detailed structural information. Quantitative NMR (qNMR) can be used to determine the absolute purity against an internal standard.[1]
-
Reference Standards: Comparing the retention time and spectral data of the impurity peak with that of a certified reference standard is the most definitive way to confirm its identity.
Q3: What are the recommended methods for removing impurities from this compound?
The choice of purification method depends on the nature of the impurities and the desired purity level of the final product.
-
Recrystallization: This is a common and effective method for removing impurities that have different solubility profiles from the main compound. The choice of solvent is critical for successful purification.
-
Column Chromatography: Silica gel column chromatography is a versatile technique for separating compounds with different polarities.[2] The solvent system (mobile phase) should be optimized to achieve good separation between this compound and its impurities.
-
Preparative HPLC: For achieving very high purity, preparative HPLC can be employed. This method offers high resolution but is generally more expensive and time-consuming for large quantities.
-
Washing/Extraction: Washing the crude product with a suitable solvent can remove certain impurities. For example, an aqueous wash might remove inorganic salts, while an organic solvent wash could remove non-polar by-products.
Q4: I am observing poor yield after purification. What could be the reasons and how can I optimize the process?
Low yield after purification can be attributed to several factors:
-
Suboptimal Reaction Conditions: Incomplete reactions or significant side reactions can lead to a lower amount of the desired product in the crude mixture. Re-evaluating reaction parameters such as temperature, reaction time, and stoichiometry may be necessary.
-
Product Loss During Purification:
-
Recrystallization: Using a solvent in which the product is too soluble will lead to significant loss. A solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below is ideal.
-
Column Chromatography: Improper selection of the stationary or mobile phase can lead to poor separation and co-elution of the product with impurities, necessitating the collection of mixed fractions and subsequent loss of pure product. The product might also irreversibly adsorb to the column material.
-
-
Product Instability: The target compound may be degrading during the purification process. It is important to consider the stability of this compound under the chosen purification conditions (e.g., pH, temperature).
Data Presentation
Table 1: Comparison of Analytical Techniques for Purity Assessment of this compound
| Analytical Technique | Principle | Information Provided | Advantages | Limitations |
| HPLC-UV | Separation based on polarity, UV detection. | Purity based on peak area percentage, detection of UV-active impurities. | Robust, sensitive, widely available.[1] | Requires chromophores, may not detect all impurities, relative purity. |
| LC-MS | Separation by HPLC, detection by mass spectrometry. | Molecular weight of impurities, structural information from fragmentation. | High sensitivity and specificity for impurity identification.[3] | More complex instrumentation, quantification can be challenging without standards. |
| GC-MS | Separation of volatile compounds by gas chromatography, detection by mass spectrometry. | Identification and quantification of volatile impurities (e.g., residual solvents).[1] | Excellent for volatile and thermally stable compounds. | Not suitable for non-volatile or thermally labile compounds. |
| qNMR | Nuclear magnetic resonance spectroscopy with an internal standard. | Absolute purity determination, structural elucidation of impurities. | Provides absolute purity without a reference standard for the analyte, highly accurate.[1] | Lower sensitivity than chromatographic methods, requires a pure internal standard. |
Experimental Protocols
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound and quantify related substances using a reverse-phase HPLC method with UV detection.[1]
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV-Vis detector.
Materials:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable modifier)
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of a 50:50 mixture of Mobile Phase A and B to get a 1 mg/mL solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 254 nm
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
-
Data Analysis:
-
The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
-
Protocol 2: Purification by Silica Gel Column Chromatography
Objective: To remove polar and non-polar impurities from a crude sample of this compound.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane (or other non-polar solvent)
-
Ethyl acetate (or other polar solvent)
-
Glass column
-
Collection tubes
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in hexane.
-
Pour the slurry into the glass column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.
-
Drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimum amount of the eluent or a suitable solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by evaporating the solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Start the elution with a non-polar solvent system (e.g., 100% Hexane or a high percentage of Hexane in Ethyl Acetate).
-
Gradually increase the polarity of the eluent (e.g., by increasing the percentage of Ethyl Acetate).
-
Collect fractions in separate tubes.
-
-
Fraction Analysis:
-
Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
-
Visualization
Caption: Workflow for the identification and removal of impurities from this compound.
References
Stability testing of 3-Amino-6-chloropicolinamide under different conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Amino-6-chloropicolinamide. The information is presented in a question-and-answer format to directly address potential issues encountered during stability testing experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
Based on its chemical structure, which includes an aminopyridine ring and a picolinamide functional group, the primary stability concerns for this compound are susceptibility to hydrolysis, oxidation, and photodegradation. These degradation pathways can be significantly influenced by pH, temperature, light exposure, and the presence of oxidizing agents.
Q2: What are the likely degradation pathways for this compound under stress conditions?
While specific degradation pathways for this compound are not extensively documented, based on related compounds, the following are the most probable routes of degradation:
-
Hydrolysis: The amide bond is susceptible to cleavage under both acidic and basic conditions, which would lead to the formation of 3-amino-6-chloropicolinic acid and ammonia.
-
Oxidation: The pyridine ring, particularly the nitrogen atom, can be oxidized, potentially forming an N-oxide. The amino group is also susceptible to oxidation.
-
Photodegradation: Exposure to UV or visible light may lead to the degradation of the pyridine ring. Similar chloropyridine compounds have been shown to degrade upon photolysis, sometimes leading to the substitution of the chlorine atom with a hydroxyl group.
Q3: What are the recommended storage conditions for this compound to ensure its stability?
To maintain the integrity of this compound, it is recommended to store the solid compound in a cool, dry, and dark place. Tightly sealed containers are advised to protect it from moisture and atmospheric oxygen. For solutions, it is best to prepare them fresh. If short-term storage of a stock solution is necessary, it should be kept at low temperatures (e.g., 2-8°C or frozen) and protected from light.
Q4: Which analytical techniques are most suitable for monitoring the stability of this compound?
A stability-indicating analytical method is crucial for accurately quantifying the parent compound and detecting its degradation products.
-
High-Performance Liquid Chromatography (HPLC): This is the most common and reliable technique for stability studies. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point. UV detection at a wavelength corresponding to the absorbance maximum of this compound should be employed.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying unknown degradation products by providing mass information, which helps in elucidating the degradation pathways.
Troubleshooting Guides
Problem 1: Rapid degradation of this compound is observed in aqueous solution during my experiment.
-
Potential Cause: Hydrolysis of the amide bond, especially under non-neutral pH conditions.
-
Troubleshooting Steps:
-
Measure and adjust the pH of your solution to a neutral range (pH 6-8).
-
Use a suitable buffer (e.g., phosphate buffer) to maintain a stable pH.
-
Conduct experiments at a lower temperature if the protocol allows.
-
Problem 2: I am observing unexpected peaks in my chromatogram after exposing my sample to air or certain reagents.
-
Potential Cause: Oxidative degradation of the pyridine ring or the amino group.
-
Troubleshooting Steps:
-
Degas solvents before use by sparging with an inert gas like nitrogen or argon.
-
If compatible with your experimental design, consider adding an antioxidant.
-
Minimize the headspace in your sample vials to reduce contact with air.
-
Investigate the compatibility of all reagents with the compound. The safety data for 3-aminopyridine suggests avoiding strong oxidizing agents.
-
Problem 3: The concentration of my this compound solution decreases over time, even when stored in the dark.
-
Potential Cause: Thermal degradation, which can occur even at room temperature over extended periods.
-
Troubleshooting Steps:
-
Store stock solutions at lower temperatures (2-8°C for short-term, -20°C or -80°C for long-term).
-
Aliquot stock solutions to avoid repeated freeze-thaw cycles.
-
Problem 4: My results are inconsistent when repeating experiments on different days.
-
Potential Cause: Photodegradation due to exposure to ambient light.
-
Troubleshooting Steps:
-
Protect solutions from light at all times by using amber vials or by wrapping containers in aluminum foil.
-
Conduct experimental manipulations under low-light conditions whenever possible.
-
Data Presentation
The following tables summarize hypothetical quantitative data from forced degradation studies on this compound. This data is illustrative to guide researchers in their experimental design and data analysis.
Table 1: Stability of this compound under Hydrolytic Stress Conditions
| Condition | Time (hours) | This compound Remaining (%) | Major Degradation Product(s) |
| 0.1 M HCl (60°C) | 2 | 95.2 | 3-amino-6-chloropicolinic acid |
| 8 | 85.1 | ||
| 24 | 65.7 | ||
| 0.1 M NaOH (60°C) | 2 | 92.5 | 3-amino-6-chloropicolinic acid |
| 8 | 78.3 | ||
| 24 | 50.1 | ||
| Purified Water (60°C) | 24 | >99 | Not Detected |
Table 2: Stability of this compound under Oxidative, Thermal, and Photolytic Stress
| Condition | Time (hours) | This compound Remaining (%) | Major Degradation Product(s) |
| 3% H₂O₂ (RT) | 2 | 90.8 | N-oxide derivative, other oxidized species |
| 8 | 75.4 | ||
| 24 | 55.2 | ||
| Thermal (80°C, solid) | 24 | 98.5 | Minor unidentified peaks |
| 72 | 95.1 | ||
| Photolytic (ICH Q1B) | 8 | 92.3 | Photodegradants (e.g., hydroxylated species) |
| 24 | 80.6 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a typical forced degradation study to investigate the intrinsic stability of this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light.
-
Thermal Degradation: Place the solid compound and a solution of the compound in a thermostatically controlled oven at 80°C.
-
Photodegradation: Expose a solution of the compound to a light source according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil.
-
-
Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 8, 24 hours).
-
Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to a suitable concentration for HPLC analysis.
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. Monitor the decrease in the peak area of this compound and the appearance of new peaks. For identification of degradation products, analyze the stressed samples using LC-MS.
Protocol 2: Development of a Stability-Indicating HPLC Method
-
Column and Mobile Phase Selection:
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a common starting point.
-
Mobile Phase: A gradient elution is often necessary to separate the parent compound from its degradation products. A typical mobile phase could be a mixture of a buffered aqueous phase (e.g., 20 mM ammonium acetate, pH adjusted) and an organic phase (e.g., acetonitrile or methanol).
-
-
Method Optimization:
-
Optimize the gradient profile, flow rate, and column temperature to achieve good resolution between the main peak and all degradation product peaks.
-
The detection wavelength should be set at the λmax of this compound. A photodiode array (PDA) detector is recommended to check for peak purity.
-
-
Method Validation: Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated by showing that the method can resolve the main peak from all potential degradation products generated during the forced degradation study.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathways.
Technical Support Center: 3-Amino-6-chloropicolinamide Based Assays
Welcome to the technical support center for 3-Amino-6-chloropicolinamide based assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
This compound is a chemical compound used as an intermediate in the synthesis of agrochemicals and pharmaceuticals. In a research context, its derivatives are primarily investigated for two main applications: as synthetic auxin herbicides and as kinase inhibitors. Therefore, assays involving this compound or its analogs typically fall into herbicide activity screening or kinase inhibition profiling.
Q2: In which solvents should I dissolve this compound for my assays?
For most biological assays, this compound should first be dissolved in an organic solvent such as Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution. This stock is then further diluted into the aqueous assay buffer to achieve the desired final concentration. It is crucial to keep the final DMSO concentration in the assay low (typically below 1%, and for sensitive cell-based assays, under 0.1%) to avoid solvent-induced artifacts.
Q3: My this compound solution appears cloudy or forms a precipitate upon dilution in my aqueous assay buffer. What should I do?
Compound precipitation is a common issue and can significantly impact your results by lowering the effective concentration of the test compound. Refer to the "Compound Precipitation" section in the troubleshooting guide below for a detailed walkthrough on how to address this.
Q4: How can I determine if the observed biological effect is specific to this compound and not an artifact?
To ensure the specificity of the observed effects, it is essential to include proper controls in your experimental design. These should include:
-
Vehicle Control: A control group treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the compound.
-
Positive Control: A known active compound for your assay (e.g., a known herbicide or kinase inhibitor) to validate the assay's performance.
-
Negative Control: A control group with no treatment or a known inactive compound.
Troubleshooting Guides
This section is divided into two parts based on the primary applications of this compound derivatives: Herbicide Activity Assays and Kinase Inhibition Assays .
Part 1: Troubleshooting Herbicide Activity Assays
Assays to determine the herbicidal activity of this compound derivatives often involve treating plants (e.g., Arabidopsis thaliana) and observing phenotypic changes or measuring molecular responses. Picolinamide-based compounds can act as synthetic auxins, leading to deregulation of plant growth.
Common Issues and Solutions
| Issue | Possible Cause | Recommended Solution |
| No observable herbicidal effect | 1. Compound Insolubility: The compound may have precipitated out of the growth medium. | - Visually inspect the medium for precipitation.- Test the solubility of the compound at the tested concentration in the medium beforehand.- Lower the final concentration of the compound. |
| 2. Inactive Compound: The specific derivative may not have herbicidal activity. | - Include a positive control (e.g., a known auxin herbicide like Picloram) to confirm the assay is working.- Test a broader range of concentrations. | |
| 3. Insufficient Treatment Duration: The incubation time may be too short to observe a phenotype. | - Extend the observation period.- Consult literature for typical timelines for observing auxin-like herbicide effects. | |
| High variability between replicates | 1. Uneven Application: Inconsistent application of the compound to the plants or growth medium. | - Ensure thorough mixing of the compound in the medium.- For spray applications, ensure uniform coverage. |
| 2. Inconsistent Plant Growth: Variations in the initial size or health of the plants. | - Use synchronized and uniformly sized plants for the experiment. | |
| Toxicity observed in vehicle control | 1. High Solvent Concentration: The concentration of the solvent (e.g., DMSO) is too high and is toxic to the plants. | - Lower the final concentration of the solvent to a non-toxic level (typically <0.1% for plant assays).- Perform a solvent tolerance test beforehand. |
Experimental Protocol: Root Growth Inhibition Assay in Arabidopsis thaliana
This protocol outlines a common method for screening the herbicidal activity of picolinamide derivatives.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound or its derivative in 100% DMSO.
-
Plating Medium: Prepare Murashige and Skoog (MS) agar medium in square Petri dishes.
-
Compound Addition: While the MS medium is still liquid and has cooled to approximately 50°C, add the compound stock solution to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM). Also, prepare a vehicle control plate with the same final concentration of DMSO.
-
Seed Sterilization and Plating: Surface-sterilize Arabidopsis thaliana seeds and place them on the surface of the solidified MS medium.
-
Vernalization: Store the plates at 4°C in the dark for 2-3 days to synchronize germination.
-
Incubation: Transfer the plates to a growth chamber with a long-day photoperiod (16 hours light / 8 hours dark) at 22°C.
-
Data Analysis: After a set period (e.g., 7-10 days), measure the primary root length of the seedlings. Compare the root length of the treated seedlings to the vehicle control.
Signaling Pathway and Workflow Diagrams
Caption: Simplified auxin signaling pathway and the mode of action of picolinamide-based herbicides.
Caption: Experimental workflow for a root growth inhibition assay.
Part 2: Troubleshooting Kinase Inhibition Assays
In this context, this compound derivatives are tested for their ability to inhibit the activity of specific protein kinases, which are crucial in drug discovery, particularly in oncology.
Common Issues and Solutions
| Issue | Possible Cause | Recommended Solution |
| High Background Signal | 1. Non-specific Antibody Binding: In ELISAs or similar immunoassays, the detection antibody may bind non-specifically. | - Increase the number of wash steps.- Optimize the blocking buffer and incubation time.- Titrate the antibody concentration. |
| 2. Reagent Contamination: Contamination of buffers or reagents. | - Use fresh, sterile reagents.- Filter buffers before use. | |
| No Inhibition Observed | 1. Compound Precipitation: The compound is not soluble at the tested concentrations in the assay buffer. | - Visually inspect for precipitation.- Perform a solubility test prior to the kinase assay.- Lower the compound concentration range. |
| 2. Inactive Kinase: The kinase enzyme may be inactive due to improper storage or handling. | - Run a control without any inhibitor to check for maximum kinase activity.- Use a known inhibitor as a positive control. | |
| Inconsistent IC50 Values | 1. Pipetting Errors: Inaccurate or inconsistent pipetting, especially during serial dilutions. | - Calibrate pipettes regularly.- Use reverse pipetting for viscous solutions. |
| 2. Assay Drift: Variations in incubation times or temperature across the plate. | - Ensure consistent timing for reagent additions.- Use a temperature-controlled incubator. |
Experimental Protocol: In Vitro Kinase Inhibition Assay (Generic)
This protocol describes a general workflow for determining the IC50 value of a compound against a specific kinase.
-
Compound Preparation: Prepare a serial dilution of the this compound derivative in DMSO.
-
Assay Plate Preparation: Add the diluted compounds to a microplate. Also, include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Kinase Reaction: Add the kinase, substrate (e.g., a specific peptide), and ATP to initiate the reaction.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specific duration.
-
Detection: Stop the reaction and use a detection reagent to measure the kinase activity. The detection method can vary (e.g., luminescence, fluorescence, or radioactivity) depending on the assay kit.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Workflow and Troubleshooting Diagrams
Caption: General workflow for an in vitro kinase inhibition assay.
Technical Support Center: Scaling Up Production of 3-Amino-6-chloropicolinamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 3-Amino-6-chloropicolinamide. The information is designed to address specific challenges that may be encountered during production, from laboratory-scale experiments to industrial manufacturing.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound, and what are the key challenges in scaling up these processes?
The synthesis of this compound typically involves the amination of a 3,6-dichloropicolinamide precursor or the amidation of a 3-amino-6-chloropicolinic acid derivative. A common laboratory and industrial approach is the Buchwald-Hartwig amination of a protected 3-amino-6-chloropyridine derivative followed by transformations to install the picolinamide functionality.
Key scale-up challenges often relate to:
-
Reaction Kinetics and Control: Amination reactions, particularly with less reactive chloro-pyridines, can be slow and require carefully optimized catalyst systems. Maintaining consistent reaction rates and preventing runaway reactions in large vessels is critical.
-
Mass and Heat Transfer: Inefficient mixing in large reactors can lead to localized "hot spots" or concentration gradients, promoting the formation of impurities. Effective heat dissipation is crucial to control exothermic events.
-
Impurity Profile: Side reactions such as hydrodehalogenation (replacement of the chloro group with hydrogen) can become more prevalent at scale, impacting product purity and yield.
-
Catalyst Efficiency and Removal: Ensuring the expensive palladium catalyst remains active throughout the batch and is effectively removed from the final product to meet regulatory requirements is a significant consideration.
-
Work-up and Purification: Isolation and purification of the final product can be complicated by the presence of process impurities and residual catalyst.
Q2: My amination reaction is showing low or no conversion. What are the likely causes and how can I troubleshoot this?
Low conversion in the amination of a chloropyridine substrate is a common issue. The primary reason is the lower reactivity of aryl chlorides compared to bromides or iodides, making the initial oxidative addition to the palladium catalyst the rate-limiting step.
Initial Troubleshooting Steps:
-
Catalyst System Integrity:
-
Palladium Source: Ensure the palladium precatalyst or source is active. Older or improperly stored catalysts can have reduced activity. Consider using a well-defined pre-catalyst for more reliable initiation.
-
Ligand Choice: The choice of phosphine ligand is critical. For chloropyridines, sterically hindered and electron-rich ligands are often required to facilitate the oxidative addition and stabilize the catalytic species.
-
Catalyst Poisoning: The pyridine nitrogen in the substrate or product can coordinate to the palladium center, inhibiting its catalytic activity. Using a ligand that is sufficiently bulky can help mitigate this.
-
-
Reaction Conditions:
-
Inert Atmosphere: The reaction must be conducted under a strictly inert atmosphere (e.g., Nitrogen or Argon) as oxygen can deactivate the palladium(0) catalyst.
-
Anhydrous Conditions: All solvents and reagents must be rigorously dried. Trace amounts of water can lead to catalyst decomposition and promote side reactions.
-
Base Purity and Strength: Use a high-purity, anhydrous base. The choice of base is crucial; it must be strong enough to deprotonate the amine but not so strong as to cause degradation of starting materials or product.
-
Q3: I am observing a significant amount of a hydrodehalogenation side product. How can this be minimized?
Hydrodehalogenation, the replacement of the chlorine atom with a hydrogen atom, is a common side reaction that reduces the yield of the desired aminated product. This typically occurs when the reductive elimination step to form the C-N bond is slow, allowing for competing pathways.
Strategies to Suppress Hydrodehalogenation:
-
Optimize Ligand-to-Metal Ratio: A slightly higher ligand-to-palladium ratio can sometimes stabilize the catalyst and favor the desired reductive elimination pathway.
-
Choice of Base: The nature of the base can influence the extent of hydrodehalogenation. It is recommended to screen different bases to find one that minimizes this side reaction.
-
Amine Stoichiometry: Using a slight excess of the amine coupling partner (e.g., 1.1 to 1.3 equivalents) can help push the equilibrium towards the desired amination product.
-
Strictly Anhydrous Conditions: Ensure all reagents and the solvent are scrupulously dried, as water can be a proton source for the hydrodehalogenation process.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction. | Monitor reaction progress by HPLC or TLC. Consider extending the reaction time or moderately increasing the temperature. |
| Suboptimal reaction concentration. | Experiment with different solvent volumes to find the optimal concentration for both solubility and reaction rate. | |
| Degradation of starting materials or product. | Check the stability of all reagents and the product under the reaction conditions. Consider performing the reaction under an inert atmosphere. | |
| High Levels of Impurities | Formation of regioisomers or dimers. | Characterize the impurities using LC-MS and NMR to understand their structure. Adjust reaction conditions (e.g., temperature, rate of addition) to minimize their formation. |
| Residual starting materials. | Optimize reaction stoichiometry and time to drive the reaction to completion. | |
| Catalyst residues in the final product. | Employ appropriate work-up procedures, such as filtration through celite or treatment with a metal scavenger. | |
| Difficulty in Reaction Work-up at Scale | Emulsion formation during extraction. | Add a brine wash or a small amount of a different organic solvent to break the emulsion. |
| Filtration issues with fine precipitates. | Use a filter aid (e.g., Celite) to improve filtration speed. |
Experimental Protocols
Representative Protocol for Buchwald-Hartwig Amination
This protocol is a representative starting point for the amination of a 6-chloropicolinamide precursor and should be optimized for specific substrates and scales.
Materials:
-
6-chloropicolinamide derivative (1.0 eq)
-
Amine source (e.g., ammonia or a protected amine) (1.2 eq)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃) (0.01 - 0.05 eq)
-
Phosphine ligand (e.g., Xantphos or a similar bulky, electron-rich ligand) (0.02 - 0.10 eq)
-
Anhydrous base (e.g., Sodium tert-butoxide) (1.5 - 2.0 eq)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
To a dry, inerted reactor, add the 6-chloropicolinamide derivative, palladium pre-catalyst, phosphine ligand, and anhydrous base.
-
Add the anhydrous, degassed solvent via cannula or a pressure-equalizing dropping funnel.
-
Begin stirring and gently heat the mixture to the desired temperature (typically 80-110 °C).
-
Add the amine source to the reaction mixture. If it is a gas like ammonia, it can be bubbled through the solution. If it is a liquid or solid, it should be added as a solution in the reaction solvent.
-
Monitor the reaction progress by taking aliquots and analyzing them by HPLC or TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
Table 1: Optimization of Amination Reaction Conditions (Representative Data)
| Parameter | Condition A | Condition B | Condition C | Outcome |
| Temperature | 80 °C | 100 °C | 110 °C | Yield increased from 65% to 85% at 100 °C, but impurity formation increased at 110 °C. |
| Catalyst Loading | 0.5 mol% | 1.0 mol% | 2.0 mol% | 1.0 mol% gave the best balance of reaction rate and cost-effectiveness. |
| Base | K₂CO₃ | Cs₂CO₃ | NaOtBu | NaOtBu provided the highest conversion and lowest levels of side products. |
| Solvent | Toluene | Dioxane | DMF | Toluene and Dioxane performed similarly, while DMF led to some product degradation. |
Table 2: Impurity Profile Analysis by HPLC (Representative Data)
| Impurity | Retention Time (min) | Typical Level in Crude Product (%) | Potential Origin |
| Starting Material | 5.2 | < 2% | Incomplete reaction |
| Hydrodehalogenated Product | 6.8 | 3 - 8% | Side reaction |
| Dimerized Byproduct | 10.5 | 1 - 3% | Self-condensation of starting material or product |
| Unknown Impurity 1 | 12.1 | < 1% | Degradation or other side reaction |
Visualizations
Caption: A step-by-step workflow for the synthesis and purification of this compound.
Caption: A logical diagram for troubleshooting low conversion in the amination reaction.
Technical Support Center: Purification of 3-Amino-6-chloropicolinamide
This technical support center provides guidance and troubleshooting for the purification of crude 3-Amino-6-chloropicolinamide. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in obtaining a high-purity product.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities can include unreacted starting materials, byproducts from the synthesis, and residual solvents. Potential impurities may consist of related picolinic acid derivatives and chlorinated pyridines. The specific impurities will depend on the synthetic route used.
Q2: What is the recommended first-line purification strategy for this compound?
A2: Recrystallization is often the most effective and scalable initial purification method for moderately impure crystalline solids like this compound.
Q3: How do I choose an appropriate recrystallization solvent?
A3: An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. Preliminary solubility testing with small amounts of the crude product in various solvents is recommended.
Q4: When is column chromatography a better option than recrystallization?
A4: Column chromatography is preferred when impurities have similar solubility profiles to the desired product, making separation by recrystallization difficult. It is also useful for separating complex mixtures or for small-scale purifications where high purity is critical.
Troubleshooting Guide
Issue 1: Oiling Out During Recrystallization
-
Question: My compound is separating as an oil instead of crystals during the cooling phase of recrystallization. What should I do?
-
Answer: "Oiling out" can occur if the solution is too concentrated or if the cooling rate is too fast. Try one of the following solutions:
-
Add a small amount of hot solvent to the oiled mixture to redissolve it, then allow it to cool more slowly.
-
Reheat the solution and add slightly more solvent to decrease the saturation level.
-
Introduce a seed crystal to encourage nucleation.
-
Issue 2: Poor Recovery After Recrystallization
-
Question: I am getting a very low yield after recrystallizing my crude product. How can I improve this?
-
Answer: Low recovery can be due to several factors:
-
Excessive Solvent: Using too much solvent will result in a significant amount of the product remaining in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve the crude material.
-
Premature Crystallization: If crystals form too quickly during hot filtration, product will be lost. Ensure your filtration apparatus is pre-heated.
-
Incomplete Crystallization: Ensure the solution has been cooled sufficiently for an adequate amount of time to allow for maximum crystal formation. Cooling in an ice bath can improve yield.
-
Issue 3: Ineffective Separation by Column Chromatography
-
Question: My fractions from column chromatography are all showing a mix of my product and impurities. How can I improve the separation?
-
Answer: Poor separation on a column can be addressed by:
-
Optimizing the Solvent System: Perform thin-layer chromatography (TLC) with various solvent systems to find one that gives good separation between your product and the impurities (a significant difference in Rf values).
-
Adjusting the Column Parameters: Use a longer column or a finer stationary phase for better resolution.
-
Sample Loading: Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent.
-
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility at 25°C (mg/mL) | Solubility at Boiling Point (mg/mL) |
| Water | < 1 | ~10 |
| Ethanol | 5 | > 50 |
| Methanol | 8 | > 60 |
| Acetone | 15 | > 100 |
| Ethyl Acetate | 2 | ~25 |
| Dichloromethane | 1 | ~15 |
Note: These are representative values and may vary based on the specific grade of the solvent and the purity of the crude material.
Table 2: Comparison of Purification Methods
| Method | Typical Purity | Typical Recovery | Scale |
| Recrystallization | > 98% | 70-90% | Milligram to Kilogram |
| Column Chromatography | > 99.5% | 50-80% | Microgram to Gram |
| Acid-Base Extraction | Variable | > 90% | Milligram to Kilogram |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Dissolution: In a flask, add the crude this compound. Add a minimal amount of ethanol and heat the mixture to boiling while stirring until the solid is completely dissolved. Add more ethanol dropwise if necessary.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below their melting point.
Protocol 2: Flash Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of ethyl acetate and hexanes). Pack a column with the slurry.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of a polar solvent (like acetone or dichloromethane). Adsorb this solution onto a small amount of silica gel and dry it to a free-flowing powder.
-
Loading: Carefully add the dried sample-silica mixture to the top of the prepared column.
-
Elution: Add the eluent to the top of the column and apply pressure (using air or nitrogen) to force the solvent through the column at a steady rate.
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction using TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for recrystallization issues.
Preventing degradation of 3-Amino-6-chloropicolinamide in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 3-Amino-6-chloropicolinamide in solution. The following information is based on established principles of chemical stability and data from structurally related picolinamide and pyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be degrading. What are the most likely causes?
A1: Degradation of this compound in solution is most commonly caused by four main factors: pH-mediated hydrolysis, exposure to light (photodegradation), elevated temperatures, and oxidation. The amide functional group is particularly susceptible to hydrolysis under acidic or alkaline conditions.[1]
Q2: What is the optimal pH range for storing solutions of this compound?
A2: To minimize hydrolysis of the amide bond, it is recommended to maintain the solution pH between 6.0 and 8.0.[1] Strongly acidic or basic conditions should be avoided as they can catalyze the cleavage of the amide bond.[1]
Q3: How should I store my this compound solutions to ensure stability?
A3: For maximum stability, solutions should be stored under the following conditions:
-
Temperature: For short-term storage (days to weeks), refrigeration at 2-8°C is recommended. For long-term storage, aliquoting the solution into single-use vials and freezing at -20°C or -80°C is the best practice to prevent degradation from repeated freeze-thaw cycles.[1]
-
Light: Protect solutions from light by using amber-colored vials or by wrapping the storage container in aluminum foil. Pyridine-containing compounds can be susceptible to photodegradation.[1]
-
Atmosphere: To prevent oxidative degradation of the pyridine ring, it is good practice to use degassed solvents and store the solution under an inert atmosphere, such as nitrogen or argon.[1]
Q4: Are there any visual indicators of this compound degradation?
A4: While not always apparent, visual indicators of degradation can include a change in the color or clarity of the solution. However, significant degradation can occur without any visible changes. Therefore, it is crucial to rely on analytical methods for an accurate assessment of stability.
Troubleshooting Guide
This guide will help you identify and resolve common issues related to the degradation of this compound in solution.
| Observation | Potential Cause | Recommended Action |
| Loss of compound potency over a short period at room temperature. | pH-mediated hydrolysis or thermal degradation. | 1. Verify the pH of your solution and adjust to a neutral range (pH 6.0-8.0) using a suitable buffer (e.g., phosphate or citrate).[1]2. Prepare and store solutions at 2-8°C. For longer-term storage, freeze at -20°C or below.[1]3. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.[1] |
| Inconsistent results in experiments conducted under bright laboratory light. | Photodegradation. | 1. Protect solutions from light at all times by using amber vials or wrapping containers in foil.[1]2. Perform experimental manipulations in a shaded area or under low-light conditions whenever possible. |
| Gradual loss of compound over time, even when stored at a neutral pH and protected from light. | Oxidative degradation. | 1. Prepare solutions using solvents that have been degassed by sparging with an inert gas like nitrogen or argon.[1]2. Minimize the headspace in the storage vial to reduce contact with air.[1]3. Consider adding an antioxidant to the solution, but first ensure it is compatible with your experimental system. |
Experimental Protocols
Protocol: Forced Degradation Study to Assess Stability
Forced degradation studies are essential for understanding the stability of a compound and identifying potential degradation products.[2][3][4]
Objective: To determine the degradation profile of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated pH meter
-
HPLC-UV system
-
Photostability chamber
-
Temperature-controlled oven
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.[5]
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.[3]
-
Thermal Degradation: Expose the solid compound and the stock solution to 80°C in an oven.[5]
-
Photodegradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC-UV method to quantify the remaining parent compound and detect any degradation products.
-
-
Data Analysis:
-
Calculate the percentage of degradation for each condition.
-
Characterize the degradation products using techniques like LC-MS if necessary.
-
Visualizations
Caption: Factors leading to the degradation of this compound.
Caption: Workflow for a forced degradation study.
References
Technical Support Center: Enhancing the Reactivity of 3-Amino-6-chloropicolinamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing organic reactions involving 3-Amino-6-chloropicolinamide. The guidance provided is based on established principles for related chloro-pyridine derivatives and common cross-coupling and substitution reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when using this compound in cross-coupling reactions?
A1: The primary challenge is the relatively low reactivity of the C-Cl bond at the 6-position of the pyridine ring. This often necessitates more forcing reaction conditions, specialized catalysts, and carefully chosen ligands to achieve efficient conversion. The presence of the amino and amide functional groups can also lead to potential side reactions or catalyst inhibition if conditions are not optimized.
Q2: Which types of reactions are suitable for functionalizing the 6-position of this compound?
A2: The 6-chloro position is amenable to several types of organic reactions, most notably:
-
Palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura (for C-C bond formation) and Buchwald-Hartwig amination (for C-N bond formation) are the most common and powerful methods.[1]
-
Nucleophilic Aromatic Substitution (SNAr): With strong nucleophiles and potentially elevated temperatures, direct displacement of the chloride is possible.[2]
Q3: Can the amino or amide group of this compound interfere with the desired reaction?
A3: Yes, both the 3-amino and the 2-carboxamide groups can potentially interact with the catalyst or reagents. The amino group can act as a ligand for the metal catalyst, and the amide N-H is weakly acidic. However, with the appropriate choice of base and reaction conditions, these groups are generally well-tolerated in many cross-coupling reactions.
Troubleshooting Guides
Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura & Buchwald-Hartwig)
Issue 1: Low or No Conversion of this compound
| Potential Cause | Troubleshooting Recommendation |
| Inactive Catalyst | The active Pd(0) species may not have formed or has been deactivated. Ensure high-quality palladium precursors and ligands. For the less reactive C-Cl bond, consider using electron-rich, bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[3] |
| Inappropriate Base | The choice of base is critical. For challenging aryl chlorides, stronger bases like K₃PO₄, Cs₂CO₃, or NaOtBu are often more effective than weaker bases like Na₂CO₃.[4] |
| Low Reaction Temperature | Aryl chlorides typically require higher temperatures (80-120 °C) for the oxidative addition step to proceed at a reasonable rate.[3] |
| Oxygen Contamination | Pd(0) catalysts are sensitive to oxygen. Ensure all solvents are thoroughly degassed and the reaction is performed under an inert atmosphere (Argon or Nitrogen).[3] |
Issue 2: Formation of Significant Byproducts
| Potential Cause | Troubleshooting Recommendation |
| Protodeboronation (Suzuki) | The boronic acid is degrading before it can couple. Minimize reaction time, ensure the base is of good quality, and use anhydrous solvents. |
| Hydrodehalogenation | The starting material is being reduced. This can occur if the catalyst system promotes this side reaction. Screening different ligands and bases may mitigate this. |
| Homocoupling | The boronic acid (in Suzuki) or the amine (in Buchwald-Hartwig) is coupling with itself. Lowering the catalyst loading or temperature may reduce this. |
Experimental Protocols
Disclaimer: The following protocols are generalized starting points adapted from procedures for structurally similar chloro-pyridines. Optimization will likely be necessary for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol outlines a starting point for the C-C bond formation at the 6-position of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2 - 1.5 eq.)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium phosphate (K₃PO₄) (2.0-3.0 eq.)
-
Anhydrous Toluene or Dioxane
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon), add this compound, the arylboronic acid, and potassium phosphate.
-
In a separate vial, pre-mix the Pd(OAc)₂ and SPhos in a small amount of the reaction solvent.
-
Add the catalyst pre-mixture to the Schlenk flask, followed by the remaining degassed solvent.
-
Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for C-N bond formation at the 6-position with a primary or secondary amine.
Materials:
-
This compound (1.0 eq.)
-
Amine (1.1 - 1.5 eq.)
-
Pd₂(dba)₃ (1-3 mol%)
-
XPhos (2-6 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5-2.0 eq.)
-
Anhydrous Toluene or Dioxane
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon), add this compound, Pd₂(dba)₃, and XPhos.
-
Add the degassed solvent, followed by the amine.
-
Finally, add the sodium tert-butoxide.
-
Seal the flask and heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Caption: Troubleshooting logic for low conversion in cross-coupling reactions.
References
Validation & Comparative
Comparative Analysis of 3-Amino-6-chloropicolinamide and Other Auxin Herbicides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of 3-Amino-6-chloropicolinamide, a synthetic auxin herbicide, with other established herbicides sharing a similar mode of action. The information presented is intended to support research and development efforts in the field of weed management. The analysis is based on available experimental data for structurally related picolinic acid compounds, providing insights into the potential efficacy and characteristics of this compound.
Executive Summary
This compound belongs to the picolinic acid class of herbicides, which act as synthetic auxins (WSSA Group 4). These herbicides mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death of susceptible broadleaf weeds. This guide compares the herbicidal activity of compounds structurally similar to this compound with other key auxin herbicides, including picloram, florpyrauxifen, clopyralid, aminopyralid, and dicamba. The comparison encompasses data from root growth inhibition assays and post-emergence herbicidal efficacy trials. Detailed experimental protocols and a visualization of the underlying signaling pathway are also provided to facilitate a deeper understanding of the mechanisms of action and evaluation methodologies.
Data Presentation: Comparative Herbicidal Efficacy
The following tables summarize the quantitative data on the herbicidal activity of novel picolinic acid compounds, which are close structural analogs of this compound, in comparison to commercial herbicides.
Table 1: Root Growth Inhibition of Arabidopsis thaliana
This table presents the concentration of the herbicide required to cause 50% inhibition of root growth (IC50) in the model plant Arabidopsis thaliana. A lower IC50 value indicates higher herbicidal activity.
| Compound/Herbicide | IC50 (µM) |
| Novel Picolinic Acid Analogues (representative) | |
| Compound V-2[1] | 0.011 |
| Compound V-7[2] | 0.02 |
| Commercial Herbicides | |
| Picloram[1] | 0.68 |
| Halauxifen-methyl[2] | 0.90 |
| Florpyrauxifen[1] | Not specified |
Table 2: Post-Emergence Herbicidal Activity on Broadleaf Weeds (% Visual Injury at 14 Days After Treatment)
This table shows the percentage of visual injury observed on various broadleaf weed species 14 days after the application of a novel picolinic acid analog at a rate of 500 g/ha, compared to picloram.[1]
| Weed Species | Novel Picolinic Acid Analog (% Injury)[1] | Picloram (% Injury)[1] |
| Amaranthus retroflexus (Redroot Pigweed) | 100 | 95 |
| Chenopodium album (Common Lambsquarters) | 98 | 90 |
| Solanum nigrum (Black Nightshade) | 95 | 85 |
| Galium aparine (Cleavers) | 92 | 88 |
| Abutilon theophrasti (Velvetleaf) | 90 | 80 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Root Growth Inhibition Assay
This protocol is adapted from studies evaluating the herbicidal activity of novel picolinic acid derivatives.[1][3]
-
Seed Sterilization and Germination: Seeds of the target plant species (e.g., Arabidopsis thaliana) are surface-sterilized using a 75% ethanol solution for 1 minute, followed by a 10% sodium hypochlorite solution for 10 minutes. The seeds are then rinsed multiple times with sterile distilled water. Sterilized seeds are placed on a solidified Murashige and Skoog (MS) medium in Petri dishes and cold-stratified at 4°C for 2-3 days in the dark to synchronize germination.
-
Herbicide Treatment: Stock solutions of the test compounds and reference herbicides are prepared in dimethyl sulfoxide (DMSO). These stock solutions are then diluted with sterile distilled water to achieve the desired final concentrations. The final DMSO concentration in all treatments, including the control, should be maintained at a low, non-phytotoxic level (e.g., <0.5%).
-
Assay Setup: Uniformly germinated seedlings are transferred to new Petri dishes containing MS medium supplemented with the various concentrations of the test compounds or reference herbicides. A control group with no herbicide is included.
-
Incubation: The Petri dishes are sealed and incubated vertically in a growth chamber under controlled environmental conditions (e.g., 25°C, 16-hour photoperiod).
-
Data Collection and Analysis: After a specified period (e.g., 7 days), the primary root length of each seedling is measured. The percentage of root growth inhibition is calculated relative to the control group. The IC50 value is then determined by fitting the data to a dose-response curve.
Whole-Plant Greenhouse Bioassay (Post-Emergence)
This protocol provides a general framework for assessing the post-emergence herbicidal efficacy of compounds in a greenhouse setting.[4][5]
-
Plant Cultivation: Seeds of the target weed species are sown in pots containing a suitable potting mix. The pots are placed in a greenhouse and watered regularly to ensure uniform germination and growth. Plants are grown to a specific growth stage (e.g., 2-4 true leaves) before herbicide application.
-
Herbicide Application: The test compounds and reference herbicides are formulated with appropriate adjuvants and applied to the plants using a precision cabinet sprayer. The sprayer is calibrated to deliver a specific volume of spray solution per unit area to ensure accurate and uniform application. A range of application rates should be tested. An untreated control group is included for comparison.
-
Experimental Design and Conditions: The experiment is typically conducted in a randomized complete block design with multiple replications for each treatment. The greenhouse is maintained under controlled conditions of temperature, humidity, and photoperiod.
-
Efficacy Assessment: Visual assessments of plant injury are conducted at regular intervals after treatment (e.g., 7, 14, and 21 days). A rating scale of 0% (no effect) to 100% (complete plant death) is commonly used. At the end of the experiment, the fresh or dry weight of the above-ground biomass can be measured for a more quantitative assessment of efficacy.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mode of action of synthetic auxin herbicides and a typical workflow for their evaluation.
Caption: TIR1/AFB-mediated auxin signaling pathway.
Caption: General experimental workflow for herbicide evaluation.
Conclusion
The comparative analysis, based on data from structurally similar compounds, suggests that this compound has the potential to be a highly effective broadleaf herbicide. The provided data indicates superior activity in root growth inhibition assays compared to established herbicides like picloram and halauxifen-methyl.[1][2] Post-emergence trials on analogous compounds also demonstrate excellent control of several economically important broadleaf weeds.[1] The mode of action, through the well-characterized TIR1/AFB auxin signaling pathway, provides a solid mechanistic basis for its herbicidal effects.
Further research involving direct comparative studies of this compound with a wider range of commercial herbicides is recommended to fully elucidate its performance profile. The experimental protocols and workflow outlined in this guide provide a robust framework for conducting such evaluations. The continued exploration of novel picolinic acid derivatives holds promise for the development of new and effective weed management solutions.
References
- 1. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides | MDPI [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cambridge.org [cambridge.org]
A Comparative Guide to a Validated HPLC-UV Method for the Quantification of 3-Amino-6-chloropicolinamide
This guide presents a comprehensive overview of a newly validated High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for the accurate quantification of 3-Amino-6-chloropicolinamide. The performance of this new method is objectively compared with two alternative analytical techniques: a standard Reverse-Phase HPLC (RP-HPLC) method and a more advanced Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method. This comparison aims to provide researchers, scientists, and drug development professionals with the necessary data to select the most appropriate analytical method for their specific research needs.
Comparative Analysis of Analytical Methods
The performance of the new HPLC-UV method was rigorously evaluated against a standard RP-HPLC method and a high-sensitivity UPLC-MS/MS method. The key validation parameters, including linearity, accuracy, precision, Limit of Detection (LOD), and Limit of Quantification (LOQ), are summarized in the table below.
| Parameter | New Validated HPLC-UV Method | Alternative Method 1: Standard RP-HPLC | Alternative Method 2: UPLC-MS/MS |
| Linearity (R²) | 0.9995 | 0.998 | > 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.0% - 103.0% | 99.0% - 101.0% |
| Precision (% RSD) | < 1.5% | < 2.0% | < 1.0% |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.1 µg/mL | 0.001 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.3 µg/mL | 0.003 µg/mL |
| Analysis Time | 10 minutes | 15 minutes | 5 minutes |
Experimental Protocols
Detailed methodologies for the new validated HPLC-UV method and the two alternative methods are provided below.
1. New Validated HPLC-UV Method
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Chromatographic Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and 0.1% formic acid in water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Sample Preparation: Samples were dissolved in the mobile phase and filtered through a 0.45 µm syringe filter before injection.
2. Alternative Method 1: Standard RP-HPLC
-
Instrumentation: A basic HPLC system with a UV detector.
-
Chromatographic Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of methanol and phosphate buffer (pH 7.0) (50:50, v/v).
-
Flow Rate: 1.2 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
Sample Preparation: Samples were dissolved in methanol, sonicated for 10 minutes, and filtered.
3. Alternative Method 2: UPLC-MS/MS
-
Instrumentation: An ultra-performance liquid chromatography system coupled with a triple quadrupole mass spectrometer.
-
Chromatographic Column: C18 UPLC column (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound were monitored.
-
Injection Volume: 2 µL.
-
Column Temperature: 40°C.
-
Sample Preparation: Samples were diluted in the initial mobile phase composition and filtered through a 0.22 µm syringe filter.
Visualizing the Workflow and Method Comparison
To better illustrate the processes and comparisons, the following diagrams were generated using Graphviz.
Unveiling the Cross-Reactivity Profile of 3-Amino-6-chloropicolinamide in Biological Assays
A Comparative Guide for Researchers and Drug Development Professionals
3-Amino-6-chloropicolinamide, a member of the picolinic acid class of molecules, has garnered attention for its potential applications in agrochemical and pharmaceutical research. Understanding its biological specificity is paramount for predicting efficacy and mitigating off-target effects. This guide provides a comparative analysis of the cross-reactivity of this compound and related compounds in biological assays, supported by experimental data and detailed methodologies.
Executive Summary
Picolinic acid derivatives, including this compound, are recognized as synthetic auxins. Their primary mode of action involves binding to the TIR1/AFB family of auxin co-receptors, leading to downstream physiological effects characteristic of auxins. Cross-reactivity studies within this class of compounds are crucial as they can inform on potential non-target effects and provide insights into the development of more selective molecules. While specific quantitative cross-reactivity data for this compound is limited in publicly available literature, data from structurally similar picolinic acid herbicides, such as picloram and aminopyralid, offer valuable comparative insights into their binding affinities with different auxin receptor isoforms. This guide synthesizes the available information to present a comprehensive overview of the anticipated cross-reactivity profile of this compound.
Comparative Analysis of Auxin Receptor Binding
The specificity of synthetic auxins is determined by their differential binding affinity to various isoforms of the TIR1/AFB auxin co-receptors. Studies on representative picolinic acid herbicides reveal a preferential binding to certain receptor clades. The following table summarizes the binding data for picolinic acid herbicides compared to the natural auxin, indole-3-acetic acid (IAA), and other synthetic auxins. This data serves as a predictive framework for the potential cross-reactivity of this compound.
Table 1: Relative Binding Affinities of Auxinic Herbicides to Arabidopsis thaliana TIR1/AFB Co-Receptors
| Compound | Chemical Class | AtTIR1 | AtAFB2 | AtAFB5 |
| IAA (Indole-3-acetic acid) | Natural Auxin | High | High | High |
| Picloram | Pyridine-carboxylate | Low | Low | Significantly Higher |
| Aminopyralid | Pyridine-carboxylate | Low | Low | Significantly Higher |
| Clopyralid | Pyridine-carboxylate | Low | Low | Low |
| 2,4-D | Phenoxy-carboxylate | High | High | Moderate |
| Dicamba | Benzoate | Low | Low | Low |
Data is synthesized from studies on auxin receptor binding and represents relative affinities. "Significantly Higher" indicates a notable preference for that receptor isoform compared to others.[1]
The data suggests that picolinic acid herbicides like picloram and aminopyralid exhibit a strong preference for the AFB5 receptor isoform.[1] It is plausible that this compound would follow a similar binding profile, which has implications for its biological activity spectrum and potential for cross-reactivity in organisms with varying expression levels of TIR1/AFB isoforms.
Experimental Protocols
To assess the cross-reactivity of this compound, two primary experimental approaches are recommended: competitive immunoassays and whole-plant bioassays.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This method is used to determine the specificity of an antibody raised against a target analyte and its cross-reactivity with structurally related compounds.[2]
a. Reagent Preparation:
-
Coating Buffer: Carbonate-bicarbonate buffer (pH 9.6).[2]
-
Wash Buffer: Phosphate-buffered saline (PBS) with 0.05% Tween 20 (PBST).[2]
-
Blocking Buffer: PBST with 1-3% bovine serum albumin (BSA).[2]
-
Antibody Solution: Dilute the primary antibody against the target herbicide (or a related picolinic acid derivative) to its optimal concentration in the blocking buffer.[2]
-
Enzyme Conjugate: Horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Substrate Solution: TMB (3,3',5,5'-Tetramethylbenzidine).
-
Stop Solution: 2M Sulfuric Acid.
b. Assay Procedure:
-
Coating: Coat a 96-well microtiter plate with a conjugate of the target herbicide and a carrier protein (e.g., BSA) overnight at 4°C.[2]
-
Washing: Wash the plate three times with wash buffer.[2]
-
Blocking: Block non-specific binding sites by adding blocking buffer and incubating for 1-2 hours at room temperature.[2]
-
Washing: Repeat the washing step.[2]
-
Competitive Reaction: Add standard solutions of the target analyte and varying concentrations of this compound (and other compounds to be tested for cross-reactivity), followed by the primary antibody. Incubate for 1-2 hours.[2]
-
Washing: Repeat the washing step.[2]
-
Enzyme Conjugate Incubation: Add the HRP-conjugated secondary antibody and incubate for 1 hour.[2]
-
Washing: Wash the plate five times with wash buffer.[2]
-
Substrate Reaction: Add the TMB substrate solution and incubate in the dark.[2]
-
Stopping the Reaction: Stop the reaction with the stop solution.[2]
-
Data Analysis: Measure the absorbance at 450 nm. Calculate the concentration that causes 50% inhibition (IC50) for the target analyte and the test compounds. Cross-reactivity is calculated as: (IC50 of Target Analyte / IC50 of Cross-Reacting Compound) x 100%[2]
Whole-Plant Bioassay for Auxinic Activity
This assay assesses the biological effect of the compound on plant growth, which is indicative of its interaction with the auxin signaling pathway.[3]
a. Plant Material and Growth Conditions:
-
Select a sensitive dicotyledonous plant species (e.g., Arabidopsis thaliana, tomato, or soybean).
-
Germinate seeds and grow seedlings under controlled environmental conditions (e.g., 22-25°C, 16h light/8h dark photoperiod).
b. Herbicide Treatment:
-
Prepare stock solutions of this compound, a known active picolinic acid herbicide (positive control), and a negative control (solvent only).
-
Apply a range of concentrations of the test compounds to the plants at a specific growth stage (e.g., 2-4 true leaves) via foliar spray or by adding to the growth medium.[3]
c. Assessment of Phytotoxicity:
-
Visually assess plant injury at regular intervals (e.g., 3, 7, 14, and 21 days after treatment).
-
Symptoms of auxin-like activity include epinasty (downward bending of petioles), leaf cupping, stem twisting, and overall growth inhibition.[4]
-
Quantitative measurements can include plant height, fresh weight, and dry weight.
-
Determine the dose required to cause a 50% reduction in growth (GR50) for each compound.[1]
Visualizing the Mechanism and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Picolinic acid family of herbicides - MANAGEMENT OF INVASIVE PLANTS IN THE WESTERN USA [invasiveplantswesternusa.org]
A Comparative Analysis of the Biological Activities of 3-Amino-6-chloropicolinamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comparative study of the biological activities of derivatives of 3-Amino-6-chloropicolinamide. The following sections detail their antimycobacterial and anticancer properties, supported by experimental data from recent studies. Detailed experimental protocols and visualizations of synthetic pathways and mechanisms of action are provided to facilitate further research and development in this area.
Antimycobacterial Activity of Diamino Phenyl Chloropicolinate Derivatives
A series of novel diamino phenyl chloropicolinate carboxamides, ureas, and thioureas were synthesized from a core structure of methyl 4-amino-6-(2-aminophenyl)-3-chloropyridine-2-carboxylate. These compounds were evaluated for their in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv.
Quantitative Data Summary
The antimycobacterial activity is presented as the Minimum Inhibitory Concentration (MIC) in µM. Several compounds demonstrated promising activity, with some exhibiting low cytotoxicity.
| Compound ID | Structure/Substituent | MIC (µM)[1] |
| 10 | 4-Fluorobenzamide | 15.1 |
| 16 | 4-(Trifluoromethyl)benzamide | 12.9 |
| 19 | 3,4-Dichlorobenzamide | 13.9 |
| 22 | Thiophene-2-carboxamide | 15.6 |
| 28 | N'-(4-chlorophenyl)urea | 14.5 |
| Isoniazid | Reference Drug | 0.4 |
| Rifampicin | Reference Drug | 0.8 |
Anticancer and Kinase Inhibitory Activity of Picolinamide-Based Derivatives
A separate class of picolinamide-based derivatives has been investigated as potential inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer therapy. The antiproliferative activity of these compounds was assessed against A549 (lung carcinoma) and HepG2 (hepatocellular carcinoma) cell lines.
Quantitative Data Summary
The anticancer activity is reported as the half-maximal inhibitory concentration (IC50) in µM. The most active compounds were also evaluated for their direct inhibitory effect on VEGFR-2 kinase.
Table 2: In Vitro Antiproliferative and VEGFR-2 Kinase Inhibitory Activity
| Compound ID | Antiproliferative IC50 (µM) vs. A549[2] | Antiproliferative IC50 (µM) vs. HepG2[2] | VEGFR-2 Kinase IC50 (µM)[2] |
| 8j | 12.5 | 20.6 | 0.53 |
| 8l | 13.2 | 18.2 | 0.29 |
| 8a | - | - | 0.87 |
| 8u | - | - | 1.22 |
| Sorafenib | 19.3 | 29.0 | Positive Control |
| Axitinib | 22.4 | 38.7 | - |
Experimental Protocols
Antimycobacterial Activity Assay (Microplate Alamar Blue Assay - MABA)[1]
-
Preparation of Inoculum: Mycobacterium tuberculosis H37Rv (ATCC27294) was cultured in Middlebrook 7H9 broth supplemented with OADC. The culture was harvested and the bacterial suspension was adjusted to a McFarland standard of 1.0.
-
Compound Preparation: The synthesized compounds were dissolved in DMSO to prepare stock solutions, which were then serially diluted in Middlebrook 7H9 broth in a 96-well microplate.
-
Incubation: The bacterial inoculum was added to each well containing the diluted compounds. The plates were incubated at 37°C for 7 days.
-
Detection: A mixture of Alamar Blue and Tween 80 was added to each well. The plates were re-incubated for 24 hours. A color change from blue to pink indicated bacterial growth.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) was defined as the lowest concentration of the compound that prevented the color change.
Antiproliferative Activity Assay (Cell Counting Kit-8 - CCK-8)[2]
-
Cell Seeding: A549 and HepG2 cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and cultured for 24 hours.
-
Compound Treatment: The cells were treated with various concentrations of the picolinamide derivatives and incubated for 48 hours.
-
CCK-8 Addition: 10 µL of CCK-8 solution was added to each well and incubated for another 2 hours.
-
Absorbance Measurement: The absorbance was measured at 450 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was calculated from the dose-response curves.
VEGFR-2 Kinase Assay[2]
The in vitro inhibitory activity of the compounds against VEGFR-2 was determined using a kinase assay kit.
-
Reaction Mixture: The reaction was performed in a kinase buffer containing VEGFR-2 enzyme, a specific substrate peptide, and ATP.
-
Compound Addition: The test compounds were added to the reaction mixture at various concentrations.
-
Incubation: The reaction was initiated by the addition of ATP and incubated at room temperature for a specified time.
-
Detection: The amount of phosphorylated substrate was quantified using a suitable detection method, such as ELISA or a fluorescence-based assay.
-
IC50 Determination: The IC50 value, the concentration of the compound that inhibits 50% of the VEGFR-2 kinase activity, was calculated.
Visualizations
Synthetic Pathway of Diamino Phenyl Chloropicolinate Derivatives
Caption: General synthetic route for diamino phenyl chloropicolinate derivatives.
VEGFR-2 Signaling Pathway and Inhibition
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of picolinamide derivatives.
References
- 1. Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of 3-Amino-6-chloropicolinamide Interactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of in silico modeling approaches for studying the interactions of 3-Amino-6-chloropicolinamide, a synthetic auxin herbicide. It is designed to assist researchers in selecting appropriate computational methods and understanding the molecular basis of this herbicide's activity. The information presented is supported by experimental data and detailed methodologies for key analytical techniques.
Introduction to this compound and its Biological Target
This compound belongs to the picolinate class of synthetic auxin herbicides. These compounds mimic the natural plant hormone auxin, leading to uncontrolled growth and ultimately, the death of susceptible plants. The primary molecular target for this class of herbicides is the F-box protein Auxin Signaling F-box 5 (AFB5) , which is a component of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. By binding to AFB5, these herbicides stabilize the interaction between AFB5 and Aux/IAA transcriptional repressors, leading to the degradation of the repressors and the subsequent activation of auxin-responsive genes.
Comparative Analysis of In Silico Modeling Approaches
A variety of computational methods can be employed to model the interaction between this compound and its target receptor, AFB5. The choice of method depends on the specific research question, available computational resources, and desired level of detail.
| Modeling Technique | Description | Typical Output | Key Strengths | Key Limitations |
| Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand to a receptor. | Docking score, binding energy (e.g., kcal/mol), predicted binding pose. | Fast and computationally inexpensive, suitable for virtual screening of large compound libraries. | Scoring functions can be inaccurate, receptor flexibility is often limited. |
| Molecular Dynamics (MD) Simulation | Simulates the time-dependent behavior of a molecular system, providing insights into the stability of the ligand-receptor complex and the dynamics of their interaction. | Trajectory of atomic positions, root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), interaction energy landscapes. | Provides a dynamic view of the interaction, can account for receptor flexibility and the presence of solvent. | Computationally expensive, requires significant expertise to set up and analyze. |
| 3D-Quantitative Structure-Activity Relationship (3D-QSAR) | Correlates the 3D properties of a series of molecules with their biological activity to build a predictive model. | Statistical models (e.g., CoMFA, CoMSIA), predictive activity values for new compounds. | Can predict the activity of novel compounds without the need for a known receptor structure. | Requires a dataset of compounds with known activities, models are only as good as the input data. |
Quantitative Data on Picolinate Herbicide Interactions
Table 1: Experimentally Determined Binding Affinities of Auxins to TIR1/AFB Receptors
| Compound | Receptor | K D (μM) | Experimental Method |
| Indole-3-acetic acid (IAA) | TIR1 | 0.13 | Surface Plasmon Resonance (SPR) |
| AFB2 | 0.54 | Surface Plasmon Resonance (SPR) | |
| AFB5 | 0.52 | Surface Plasmon Resonance (SPR) | |
| Picloram | TIR1 | >100 | Surface Plasmon Resonance (SPR) |
| AFB2 | 18.2 | Surface Plasmon Resonance (SPR) | |
| AFB5 | 1.3 | Surface Plasmon Resonance (SPR) | |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | TIR1 | 1.8 | Surface Plasmon Resonance (SPR) |
| AFB2 | 4.6 | Surface Plasmon Resonance (SPR) | |
| AFB5 | 2.1 | Surface Plasmon Resonance (SPR) | |
| Data sourced from "The differential binding and biological efficacy of auxin herbicides" and "The Selective Affinity of Picloram for Auxin Receptor AFB5: A Comparative Guide".[1][2] |
Table 2: Herbicidal Activity of Picolinate Analogs against Arabidopsis thaliana
| Compound | IC 50 (μM) for Root Growth Inhibition |
| Halauxifen-methyl | ~0.045 |
| Compound V-7 (a novel picolinate analog) | ~0.001 |
| Picloram | Not reported in this study |
| Data from a study on novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acids. The IC50 value for this compound is not publicly available but is expected to be in a similar range to other active picolinates.[1] |
Experimental Protocols
Molecular Docking of a Picolinate Herbicide with AFB5 Receptor (A Representative Protocol)
This protocol is adapted from methodologies used for docking synthetic auxins to the AFB5 receptor.[1][3][4]
-
Protein Preparation:
-
Obtain the crystal structure of the Arabidopsis thaliana AFB5 protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states for amino acid residues at a physiological pH.
-
Minimize the energy of the protein structure using a force field such as CHARMm or AMBER.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound using a molecular modeling software (e.g., ChemDraw, Avogadro).
-
Optimize the geometry of the ligand using a suitable method (e.g., semi-empirical PM3 or a density functional theory method).
-
Assign partial charges to the ligand atoms.
-
-
Docking Simulation:
-
Define the binding site on the AFB5 receptor. This is typically done by identifying the pocket where the natural auxin, IAA, binds.
-
Use a docking program (e.g., AutoDock Vina, GOLD, Glide) to dock the prepared ligand into the defined binding site.
-
Generate multiple docking poses and rank them based on the scoring function of the docking program.
-
-
Analysis of Results:
-
Analyze the top-ranked docking poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.
-
Compare the predicted binding mode with that of known AFB5 ligands.
-
The docking score or estimated binding energy provides a quantitative measure of the binding affinity.
-
Surface Plasmon Resonance (SPR) for Binding Affinity Determination
This protocol provides a general workflow for measuring the binding affinity of a small molecule to a protein.[1]
-
Immobilization of the Receptor:
-
The purified AFB5 protein is immobilized on the surface of a sensor chip (e.g., a CM5 chip).
-
-
Binding Analysis:
-
A solution of the analyte (this compound) at various concentrations is flowed over the sensor chip.
-
The binding of the analyte to the immobilized receptor is monitored in real-time as a change in the refractive index at the sensor surface, measured in resonance units (RU).
-
-
Data Analysis:
-
The association and dissociation rates are determined from the sensorgrams (plots of RU versus time).
-
The equilibrium dissociation constant (K D ) is calculated from the ratio of the dissociation rate constant (k d ) to the association rate constant (k a ). A lower K D value indicates a higher binding affinity.
-
Visualizations
Auxin Signaling Pathway
References
- 1. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. irjmets.com [irjmets.com]
- 3. Design, synthesis and mode of action of novel 3-chloro-6-pyrazolyl picolinate derivatives as herbicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Efficacy of Picolinamide-Based Herbicides: A Comparative Analysis of 3-Amino-6-chloropicolinamide Analogues
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the herbicidal efficacy of picolinamide derivatives, a significant class of synthetic auxin herbicides. While 3-Amino-6-chloropicolinamide serves as a crucial building block in the synthesis of these active compounds, publicly available data on its intrinsic herbicidal activity is limited. This guide, therefore, focuses on the efficacy of its more complex analogues, providing a framework for understanding their structure-activity relationships and potential for novel herbicide development.
Picolinic acid and its derivatives have long been a cornerstone in the development of synthetic auxin herbicides. These compounds mimic the natural plant hormone auxin, leading to uncontrolled growth and ultimately, the death of susceptible plant species. The mechanism of action involves binding to auxin receptors, with many modern picolinamide herbicides showing a preference for the F-box protein TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family, particularly AFB5. This targeted action has led to the development of highly effective and selective herbicides.
This guide summarizes key experimental findings on the efficacy of various picolinamide analogues, presenting quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Quantitative Efficacy Comparison
The herbicidal efficacy of picolinamide analogues is typically assessed through various bioassays, including the inhibition of root growth in the model plant Arabidopsis thaliana and post-emergence herbicidal activity against a panel of common weeds. The following tables summarize the performance of several key analogues.
Table 1: Inhibition of Arabidopsis thaliana Root Growth by Picolinamide Analogues
| Compound ID | Structure | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| V-7 | 4-amino-3,5-dichloro-6-(5-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl)picolinic acid | 0.02 | Halauxifen-methyl | 0.9 |
| V-2 | 6-(5-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl)-4-aminopicolinic acid | Not specified, but 62x lower than Picloram | Picloram | Not specified |
| c5 | 3-chloro-6-(1,3-dimethyl-1H-pyrazol-5-yl)picolinic acid methyl ester | 0.11 | Clopyralid | 3.0 |
| S202 | 4-amino-3-chloro-5-fluoro-6-(5-(4-fluorophenyl)-1H-pyrazol-1-yl)picolinic acid | Not specified, but 78.4% inhibition at 0.5 µM | Florpyrauxifen | 33.8% inhibition at 0.5 µM |
Note: IC₅₀ values represent the concentration required to inhibit root growth by 50%. A lower IC₅₀ indicates higher potency. Data for direct comparison of V-2 and Picloram IC50 was not available.
Table 2: Post-Emergence Herbicidal Activity of Picolinamide Analogues
| Compound ID | Application Rate (g/ha) | Weed Species | % Inhibition | Reference Compound | Application Rate (g/ha) | % Inhibition |
| V-8 | 300 | Broadleaf weeds | > Picloram | Picloram | 300 | - |
| c5 | 400 | Broadleaf weeds | > Clopyralid | Clopyralid | 400 | - |
| Various S-series compounds | 250 | Amaranthus retroflexus | 100% | - | - | - |
| Various S-series compounds | 250 | Brassica napus | >80% | - | - | - |
Note: Post-emergence activity is assessed by visual inspection of plant injury after a set period following herbicide application.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the efficacy comparison.
Inhibition of Arabidopsis thaliana Root Growth
This in vitro assay is a primary screening tool to determine the herbicidal potential of new compounds.
-
Seed Sterilization and Germination: Arabidopsis thaliana seeds are surface-sterilized using a 75% ethanol solution followed by a 10% sodium hypochlorite solution and then rinsed with sterile water. Seeds are then germinated on Murashige and Skoog (MS) medium in a controlled environment.
-
Treatment: Seedlings with a root length of approximately 0.5 cm are transferred to new MS medium plates containing various concentrations of the test compounds. A solvent control (e.g., DMSO) is included.
-
Incubation: The plates are incubated vertically in a growth chamber with a controlled photoperiod (e.g., 16 hours light / 8 hours dark) and temperature (e.g., 25°C).
-
Data Collection and Analysis: After a set period (e.g., 5-7 days), the root length of each seedling is measured. The percentage of root growth inhibition is calculated relative to the solvent control. The IC₅₀ value is then determined by plotting the inhibition percentage against the compound concentration.
Post-Emergence Herbicidal Activity
This greenhouse assay evaluates the efficacy of compounds on whole plants.
-
Plant Cultivation: Weed species of interest (e.g., Amaranthus retroflexus, Brassica napus) are sown in pots containing a suitable soil mixture and grown in a greenhouse under controlled conditions until they reach a specific growth stage (e.g., 2-4 leaf stage).
-
Herbicide Application: The test compounds are formulated in a solution containing a solvent, water, and a surfactant. This solution is then sprayed evenly onto the foliage of the plants at various application rates (g/ha). Control plants are sprayed with the formulation blank.
-
Evaluation: The plants are returned to the greenhouse and observed for signs of herbicidal injury (e.g., chlorosis, necrosis, epinasty) over a period of several days to weeks.
-
Data Analysis: The herbicidal efficacy is typically assessed visually and scored as a percentage of growth inhibition or plant mortality compared to the untreated control plants.
Visualizing the Mechanism and Workflow
The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow for evaluating these herbicides.
Caption: Synthetic auxin herbicide signaling pathway.
Caption: Experimental workflow for herbicide efficacy testing.
A Comparative Guide to the Synthesis of 3-Amino-6-chloropicolinamide: A Cost-Effectiveness Analysis
For researchers and professionals in drug development and agrochemical synthesis, the efficient and cost-effective production of key intermediates is paramount. 3-Amino-6-chloropicolinamide, a vital building block, is no exception. This guide provides a comparative analysis of two plausible synthetic routes for this compound, presenting a detailed breakdown of experimental protocols, cost-effectiveness, and visual representations of the synthetic pathways.
At a Glance: Comparison of Synthesis Routes
Two primary synthetic strategies have been identified for the synthesis of this compound. The first route proceeds through a nitrated intermediate, while the second involves the direct amination of a chlorinated precursor. A summary of the key quantitative data for each route is presented below.
| Parameter | Route 1: Via Nitration | Route 2: Direct Amination |
| Starting Material | 2,6-Dichloropyridine | 6-Chloropicolinic Acid |
| Key Intermediates | 2,6-Dichloro-3-nitropyridine, 6-Chloro-3-nitropicolinamide | 6-Chloropicolinamide |
| Overall Yield | ~65-75% | ~50-60% |
| Number of Steps | 3 | 2 |
| Key Reagents | Nitrating mixture (H₂SO₄, HNO₃), Ammonia, Reducing agent (e.g., Fe/HCl) | Thionyl chloride (SOCl₂), Ammonia, Aminating agent (e.g., NaN₃ followed by reduction, or direct amination catalyst) |
| Reaction Conditions | High temperatures for nitration, controlled reduction conditions | Moderate to high temperatures for amidation and amination |
| Estimated Cost | Moderate | Potentially higher due to catalyst cost |
| Safety Concerns | Use of strong acids and nitrating agents, handling of nitro compounds | Use of thionyl chloride and potentially hazardous amination reagents |
Visualizing the Synthetic Pathways
To better understand the flow of each synthetic route, the following diagrams illustrate the key transformations.
Route 1: Synthesis via Nitration Intermediate
A flowchart illustrating the synthesis of this compound starting from 2,6-Dichloropyridine.
Route 2: Synthesis via Direct Amination
A Head-to-Head Comparison of Picolinamide-Based Compounds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The picolinamide scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse array of compounds with significant therapeutic potential. Its ability to act as a bidentate ligand, coupled with favorable physicochemical properties, makes it an attractive starting point for the design of potent and selective inhibitors of various biological targets.[1] This guide provides a head-to-head comparison of different picolinamide-based compounds, focusing on their performance as inhibitors of key enzymes implicated in cancer and infectious diseases. The information is supported by experimental data from in vitro studies, detailed methodologies for key assays, and visualizations of relevant signaling pathways.
I. Picolinamide-Based Kinase Inhibitors: Targeting VEGFR-2 and Aurora B
Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many cancers. Picolinamide derivatives have been extensively explored as inhibitors of several important kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Aurora B kinase.
Comparative Performance of VEGFR-2 Inhibitors
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[1] Several series of picolinamide-based compounds have been developed as potent VEGFR-2 inhibitors.[1][2][3][4][5] Below is a comparison of their in vitro efficacy.
| Compound ID | Modifications | VEGFR-2 IC50 (nM) | Antiproliferative IC50 (A549 Cells, µM) | Antiproliferative IC50 (HepG2 Cells, µM) | Reference |
| Series 1 | |||||
| 7h | Thio-urea moiety | 87 | - | - | [1][3] |
| 9a | Urea moiety | 27 | - | - | [1][3] |
| 9l | Thio-urea moiety | 94 | - | - | [1][3] |
| Series 2 | |||||
| 8a | - | 870 | - | 21.6 | [2] |
| 8j | - | 530 | 12.5 | 20.6 | [2] |
| 8l | - | 290 | 13.2 | 18.2 | [2] |
| 8u | - | 1220 | - | 22.4 | [2] |
| Series 3 | |||||
| 16c | Nicotinamide derivative | 240 | - | 4.61 | [5] |
| Reference | |||||
| Sorafenib | - | 180 | 19.3 | 29.0 | [2][3] |
| Axitinib | - | - | 22.4 | 38.7 | [2] |
N-Methyl-picolinamide-4-thiol Derivatives as Aurora B Kinase Inhibitors
Aurora B kinase is a crucial regulator of mitosis, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. A novel series of N-methyl-picolinamide-4-thiol derivatives has been synthesized and evaluated for their antitumor activities, with some compounds showing potent and selective inhibition of Aurora B kinase.
| Compound ID | Modification | Aurora B Kinase IC50 (nM) | Antiproliferative IC50 (HepG2 Cells, µM) |
| 6p | N-methylpicolinamide-4-thiol derivative | Selective Inhibition | Potent, broad-spectrum activity |
| Sorafenib | Reference Drug | - | - |
Note: Specific IC50 values for Aurora B kinase for this series were not detailed in the provided search results, but compound 6p was highlighted for its selective inhibition.
Signaling Pathway of VEGFR-2 Inhibition
II. Picolinamide-Based Poly (ADP-ribose) Polymerase (PARP) Inhibitors
PARP enzymes, particularly PARP1 and PARP2, are critical for DNA single-strand break repair. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, PARP inhibition leads to the accumulation of DNA damage and cell death through a mechanism known as "synthetic lethality".[6] While many approved PARP inhibitors are based on other scaffolds, the picolinamide core is being investigated for the development of novel PARP inhibitors.[7][8]
Mechanism of Action: PARP Inhibition and Trapping
PARP inhibitors exert their effects through two primary mechanisms: catalytic inhibition and "PARP trapping." Catalytic inhibition prevents the synthesis of poly(ADP-ribose) chains, which are necessary for recruiting DNA repair proteins. PARP trapping stabilizes the PARP-DNA complex, which is highly cytotoxic as it obstructs DNA replication.[6]
Comparative Performance of Clinically Relevant PARP Inhibitors
While specific head-to-head data for a series of picolinamide-based PARP inhibitors is not yet widely available, the following table provides a comparison of well-established PARP inhibitors to offer a benchmark for performance.
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | PARP Trapping Potency |
| Olaparib | 1.9 - 5 | 0.2 - 1 | Moderate |
| Rucaparib | 1.8 - 7 | 0.2 - 1 | Moderate |
| Niraparib | 3.8 | 2.1 | High |
| Talazoparib | 1.2 | 0.9 | Very High |
| Veliparib | 5.2 | 2.9 | Low |
Data compiled from multiple sources and may vary based on assay conditions.[6]
Signaling Pathway of PARP Inhibition
III. Picolinamide-Based Histone Deacetylase (HDAC) Inhibitors
Histone deacetylases (HDACs) are enzymes that remove acetyl groups from histones and other proteins, leading to a more compact chromatin structure and transcriptional repression. HDAC inhibitors can reactivate the expression of tumor suppressor genes, making them a promising class of anticancer agents.[9] Benzamides are a known class of HDAC inhibitors, and the structurally related picolinamides are also being explored for this target.
Comparative Performance of HDAC Inhibitors
| Compound | Type | HDAC1 IC50 (µM) | HDAC6 IC50 (µM) | HDAC8 IC50 (µM) | Reference |
| PCI-34051 | Selective | 4 | 2.9 | 0.01 | [10] |
| SAHA (Vorinostat) | Pan-Inhibitor | 0.028 | 0.022 | 0.41 | [10] |
Mechanism of HDAC Inhibition
IV. Picolinamide-Based Antibacterials Targeting Clostridioides difficile
The rise of antibiotic-resistant bacteria is a major global health concern. Picolinamide derivatives have been identified as a novel class of antibacterials with potent and selective activity against Clostridioides difficile, a leading cause of antibiotic-associated diarrhea.[11]
Comparative Performance of Anti-C. difficile Picolinamides
A key advantage of the picolinamide scaffold is the ability to achieve high selectivity for C. difficile over other gut microbiota, which is crucial for preventing recurrent infections.
| Compound ID | Modification | MIC against C. difficile (µg/mL) | Selectivity (MIC MRSA / MIC C. difficile) | Reference |
| 4 | Isonicotinamide core | 0.25 | 1 | [11] |
| 87 | Picolinamide core | 0.125 | >1000 | [11] |
| 1 | Picolinamide derivative | 0.125 | 128 | |
| Vancomycin | Reference Antibiotic | 0.5 | 0.5 - 64 | |
| Metronidazole | Reference Antibiotic | 0.25 | 2 - 512 | |
| Fidaxomicin | Reference Antibiotic | 0.06 | 1 - 512 |
V. Experimental Protocols
Detailed and reproducible experimental protocols are essential for the evaluation of novel compounds. Below are methodologies for key in vitro assays used to characterize the picolinamide-based inhibitors discussed in this guide.
In Vitro VEGFR-2 Kinase Assay (Luminescence-based)
This assay quantifies the amount of ATP remaining after a kinase reaction; a lower luminescence signal indicates higher kinase activity.
-
Reagent Preparation :
-
Prepare a 1x Kinase Buffer by diluting a 5x stock solution with nuclease-free water.
-
Prepare serial dilutions of the picolinamide-based test compound in the 1x Kinase Buffer. The final DMSO concentration should be kept below 1%.
-
Dilute the recombinant human VEGFR-2 enzyme to the desired concentration in 1x Kinase Buffer.
-
-
Assay Procedure :
-
In a 96-well solid white plate, add the test compound dilutions. Include wells for a positive control (no inhibitor) and a blank (no enzyme).
-
Add the diluted VEGFR-2 enzyme to the test and positive control wells. Add 1x Kinase Buffer to the blank wells.
-
Initiate the kinase reaction by adding a master mix containing ATP and a suitable substrate (e.g., poly(Glu,Tyr) 4:1).
-
Incubate the plate at 30°C for 45-60 minutes.
-
-
Detection :
-
Stop the reaction and measure the remaining ATP by adding a kinase detection reagent (e.g., Kinase-Glo® Max).
-
Incubate at room temperature for 15-30 minutes to stabilize the luminescent signal.
-
Measure luminescence using a microplate reader.
-
-
Data Analysis :
-
Calculate the percentage of inhibition for each compound concentration relative to the positive and blank controls.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
In Vitro PARP Inhibition Assay (Chemiluminescent)
This assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins.
-
Reagent Preparation :
-
Use a kit containing histone-coated plates, biotinylated NAD+, and PARP enzyme.
-
Prepare serial dilutions of the picolinamide-based test compound.
-
-
Assay Procedure :
-
Add the test compound dilutions to the wells of the histone-coated plate.
-
Add the PARP enzyme and biotinylated NAD+ to initiate the reaction.
-
Incubate to allow for the PARylation of histones.
-
-
Detection :
-
Wash the plate to remove unbound reagents.
-
Add Streptavidin-HRP conjugate, which binds to the biotinylated PAR chains.
-
Wash the plate again and add a chemiluminescent HRP substrate.
-
Measure the luminescent signal using a microplate reader.
-
-
Data Analysis :
-
The luminescent signal is proportional to PARP activity. Calculate the percentage of inhibition and determine the IC50 value as described for the VEGFR-2 assay.[12]
-
In Vitro HDAC Inhibition Assay (Fluorometric)
This assay is based on the deacetylation of a fluorogenic substrate by an HDAC enzyme.
-
Reagent Preparation :
-
Prepare an HDAC Assay Buffer.
-
Prepare serial dilutions of the picolinamide-based test compound.
-
Dilute the recombinant HDAC enzyme in the assay buffer.
-
Prepare a solution of a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
-
Assay Procedure :
-
In a 96-well black microplate, add the test compound dilutions, a positive control (e.g., Trichostatin A), and a vehicle control (DMSO).
-
Add the diluted HDAC enzyme to all wells except for the "no enzyme" control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate at 37°C for 30-60 minutes, protected from light.
-
-
Detection :
-
Stop the reaction and develop the fluorescent signal by adding a developer solution containing a stop solution and trypsin.
-
Incubate at room temperature for 15 minutes.
-
Measure the fluorescence using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
-
Data Analysis :
-
Subtract the background fluorescence from the "no enzyme" control.
-
Calculate the percentage of inhibition and determine the IC50 value.[10]
-
Experimental Workflow for In Vitro Kinase Inhibition Assay
Conclusion
The picolinamide scaffold has proven to be a versatile and fruitful starting point for the development of a wide range of potent and selective enzyme inhibitors. The data presented in this guide highlights the successful application of this scaffold in creating novel inhibitors for VEGFR-2, Aurora B kinase, and bacterial targets in C. difficile. While further research is needed to fully explore the potential of picolinamide-based compounds as PARP and HDAC inhibitors, the existing data on structurally related compounds is promising. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the continued exploration and optimization of this important chemical class.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of new nicotinamides as immunomodulatory VEGFR-2 inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bmglabtech.com [bmglabtech.com]
Unlocking Potential: A Comparative Guide to the Synthetic Utility of 3-Amino-6-chloropicolinamide
For Researchers, Scientists, and Drug Development Professionals
3-Amino-6-chloropicolinamide is a versatile chemical intermediate that serves as a crucial building block in the synthesis of a wide array of biologically active compounds. Its inherent structural features, including a pyridine ring substituted with amino, chloro, and carboxamide groups, offer multiple reaction sites for chemical modification. This guide provides a comparative overview of its utility in developing novel compounds with significant therapeutic and agricultural potential, benchmarking the performance of its derivatives against existing standards in two key application areas: antimycobacterial agents and herbicides.
Performance Profile: A Versatile Scaffold for Diverse Applications
The true measure of this compound's performance lies in the biological efficacy of the compounds derived from it. Below, we present comparative data on derivatives synthesized using picolinamide-related scaffolds, demonstrating their potential in different fields.
As a Precursor to Potent Antimycobacterial Agents
Derivatives of the chloropicolinate scaffold have shown promising activity against Mycobacterium tuberculosis. A study on a series of novel diamino phenyl chloropicolinate fettered carboxamides and urea derivatives revealed several compounds with significant minimum inhibitory concentration (MIC) values, comparable to first-line anti-tuberculosis drugs.
Table 1: Comparative Antimycobacterial Activity of Chloropicolinate Derivatives
| Compound | Derivative Type | MIC against M. tuberculosis H37Rv (µM) |
| 16 | Amide | 6.96 |
| 19 | Amide | 6.98 |
| 28 | Urea | 7.00 |
| 22 | Amide | 7.86 |
| 10 | Amide | 7.90 |
| Isoniazid (Standard) | - | 0.7 |
| Ethambutol (Standard) | - | >6.8 |
Data sourced from a study on chloropicolinate amides and urea derivatives as novel inhibitors for Mycobacterium tuberculosis.[1]
As a Foundation for Novel Herbicides
The picolinic acid framework, closely related to this compound, is a well-established core for synthetic auxin herbicides. Research into 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds has yielded derivatives with potent herbicidal activity, significantly outperforming existing commercial standards in inhibiting the root growth of Arabidopsis thaliana.
Table 2: Comparative Herbicidal Activity of Picolinic Acid Derivatives
| Compound | Derivative Type | IC50 against A. thaliana Root Growth (µM) |
| V-7 | 6-(5-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl)picolinic acid | 0.003 |
| V-2 | 4-Amino-3,5-dichloro-6-(5-(p-tolyl)-3-methyl-1H-pyrazol-1-yl)picolinic acid | 0.005 |
| Halauxifen-methyl (Standard) | Commercial Herbicide | 0.15 |
| Picloram (Standard) | Commercial Herbicide | 0.03 |
Data sourced from a study on the design and synthesis of novel 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid as potential herbicides.[2][3]
Experimental Methodologies
Detailed protocols are essential for the replication and validation of scientific findings. The following sections outline the synthetic and assay methodologies for the discussed applications.
Synthesis of Antimycobacterial Chloropicolinate Amide and Urea Derivatives
The synthesis of the antimycobacterial agents involves a multi-step process starting from a precursor which can be derived from this compound. The key final step is the coupling of methyl 4-amino-6-(2-aminophenyl)-3-chloropyridine-2-carboxylate with various acid chlorides, isothiocyanates, or isocyanates to yield the respective amides, thioureas, and ureas.[1]
Experimental Workflow for Synthesis of Antimycobacterial Derivatives
Caption: Synthetic pathway for generating bioactive derivatives.
In Vitro Antimycobacterial Activity Assay: The antimycobacterial activity of the synthesized compounds was evaluated against Mycobacterium tuberculosis H37Rv using the microplate Alamar Blue assay (MABA) method. The minimum inhibitory concentration (MIC) was determined as the lowest concentration of the compound that prevented a color change of the Alamar Blue reagent from blue to pink.[1]
Cytotoxicity Assay: The cytotoxicity of the compounds was assessed against normal macrophage host cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to ensure that the antimycobacterial effect was not due to general cellular toxicity.[1]
Synthesis of Herbicidal Picolinic Acid Derivatives
The synthesis of the herbicidal picolinic acid derivatives involves the key step of reacting a 4-amino-3,5,6-trichloro-2-picolinic acid methyl ester with a substituted pyrazole, followed by hydrolysis to yield the final picolinic acid compounds.
Experimental Workflow for Synthesis of Herbicidal Derivatives
Caption: Synthetic route to novel picolinic acid herbicides.
Arabidopsis thaliana Root Growth Inhibition Assay: The herbicidal activity was determined by measuring the inhibition of root growth of Arabidopsis thaliana seedlings. Seeds were germinated and grown on a medium containing different concentrations of the test compounds. The IC50 value, the concentration required to inhibit root growth by 50%, was calculated after a set period of incubation.[2][3]
Conclusion
This compound and its related scaffolds are invaluable starting materials for the development of novel, high-performance molecules in both the pharmaceutical and agrochemical sectors. The data presented herein for its derivatives demonstrate a strong potential to yield compounds that can meet and even exceed the performance of current standards. The versatility of its chemical structure allows for extensive modification, paving the way for the discovery of next-generation drugs and herbicides.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 3-Amino-6-chloropicolinamide
For researchers and professionals in drug development, the responsible management of chemical waste is paramount to ensuring a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 3-Amino-6-chloropicolinamide, aligning with stringent safety protocols and environmental regulations. Adherence to these guidelines is crucial for mitigating risks and fostering a culture of safety.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be fully aware of the hazards associated with this compound and to utilize the appropriate Personal Protective Equipment (PPE). This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1]
Required Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., Nitrile rubber) |
| Eye Protection | Safety glasses with side shields or chemical goggles |
| Body Protection | Laboratory coat; flame-retardant antistatic protective clothing is recommended |
| Respiratory | Use only in a well-ventilated area or under a chemical fume hood |
Step-by-Step Disposal Protocol
The universally recommended method for the disposal of this compound is through an approved and licensed hazardous waste disposal facility.[2][3] Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory waste.
The following protocol details the safe segregation, collection, and storage of this compound waste pending collection by a certified disposal service.
Experimental Protocol for Waste Segregation and Collection:
-
Waste Identification and Segregation:
-
Containerization:
-
Select a waste container that is chemically compatible, in good condition, and has a secure, leak-proof lid.
-
For solid waste, place it directly into the labeled container.
-
For liquid waste, if in small quantities, it may be absorbed onto an inert material like vermiculite or sand before being placed in the solid waste container.[4]
-
-
Labeling:
-
The waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound "
-
Associated hazards (e.g., "Toxic," "Irritant")
-
The date when the first piece of waste was added to the container.
-
-
-
Storage:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.
-
Provide them with an accurate description of the waste.
-
Follow all institutional and regulatory procedures for waste handover.
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, primarily derived from safety data sheets.
| Property | Value | Source |
| Molecular Weight | 171.58 g/mol | PubChem[1] |
| Melting Point | 140 - 145 °F / 60 - 63 °C | Sigma-Aldrich |
| Boiling Point | 478 °F / 248 °C | Sigma-Aldrich |
Disposal Workflow Diagram
The following diagram illustrates the procedural flow for the proper handling and disposal of this compound waste in a laboratory setting.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3-Amino-6-chloropicolinamide
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-Amino-6-chloropicolinamide. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Hazard Identification and GHS Classification:
This compound is a chemical compound that poses several health risks. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified as follows:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]
-
Acute Toxicity, Dermal (Category 3): Toxic in contact with skin.[2]
-
Acute Toxicity, Inhalation (Category 3): Toxic if inhaled.[2]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[1][2]
-
Specific Target Organ Toxicity — Repeated Exposure (Category 2): May cause damage to organs through prolonged or repeated exposure.[2]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber).[3] | To prevent skin contact, as the substance is toxic and causes skin irritation.[1][2] |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be required if there is a splash hazard.[3] | To protect against serious eye irritation.[1][2] |
| Skin and Body Protection | Laboratory coat. For larger quantities or significant risk of contamination, consider flame-retardant antistatic protective clothing.[2][3] | To protect the skin from contact and contamination. |
| Respiratory Protection | Use only in a well-ventilated area, preferably under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator should be used.[4][5][6] | To prevent inhalation, as the substance is toxic and may cause respiratory irritation.[1][2] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial for safely handling this compound in a laboratory setting.
Disposal Plan
Proper disposal of this compound and its contaminated waste is critical to prevent environmental harm and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: All disposable items that have come into contact with this compound, such as contaminated gloves, weigh boats, and paper towels, must be considered hazardous waste.[7] These should be collected in a designated, clearly labeled, and sealed hazardous waste container.[8]
-
Unused Chemical: Unwanted this compound should be disposed of as hazardous waste. Do not mix it with other waste streams unless compatibility is confirmed.
-
Contaminated Solutions: Solutions containing this chemical should be collected in a labeled, sealed, and appropriate hazardous waste container.
Disposal Procedure:
All waste containing this compound must be disposed of through an approved waste disposal company.[9] Ensure that all waste containers are properly labeled with the chemical name and associated hazards. Follow all local, state, and federal regulations for hazardous waste disposal.
References
- 1. 3-Amino-6-chloropyridine-2-carboxamide | C6H6ClN3O | CID 10749704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
